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  • Product: Phenyl(pyridin-4-yl)methyl acetate
  • CAS: 24929-18-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Phenyl(pyridin-4-yl)methyl acetate

[1] Executive Summary Phenyl(pyridin-4-yl)methyl acetate (CAS: Derived from alcohol 33974-27-5) is a critical intermediate in the synthesis of chiral diarylmethylamine scaffolds, widely utilized in the development of ant...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Phenyl(pyridin-4-yl)methyl acetate (CAS: Derived from alcohol 33974-27-5) is a critical intermediate in the synthesis of chiral diarylmethylamine scaffolds, widely utilized in the development of antihistamines (e.g., Bepotastine), anticholinergics, and selective serotonin reuptake inhibitors.

This guide provides a definitive technical workflow for the synthesis of this ester from commercially available precursors. We prioritize Route A (Ketone Reduction + Acetylation) for its scalability and operational simplicity in a drug discovery setting, while detailing Route B (Grignard Addition) for modular analog generation. Furthermore, we address the critical requirement for enantiopurity in pharmaceutical applications by detailing an Enzymatic Kinetic Resolution protocol.

Retrosynthetic Analysis & Strategy

The target molecule consists of a chiral center connecting a phenyl ring, a 4-pyridyl ring, and an acetate moiety. The most logical disconnection is the ester bond, leading to the alcohol precursor: Phenyl(pyridin-4-yl)methanol .

The alcohol can be accessed via two primary vectors:[1]

  • Reduction of 4-benzoylpyridine (Scalable, high atom economy).

  • Nucleophilic Addition of phenylmagnesium bromide to 4-pyridinecarboxaldehyde (Modular, allows variation of the aryl ring).

Retrosynthesis Target Target: Phenyl(pyridin-4-yl)methyl acetate Alcohol Intermed: Phenyl(pyridin-4-yl)methanol Alcohol->Target Esterification (Ac2O, Et3N, DMAP) Ketone Start A: 4-Benzoylpyridine Ketone->Alcohol Reduction (NaBH4, MeOH) Aldehyde Start B: 4-Pyridinecarboxaldehyde Aldehyde->Alcohol Grignard Addition (PhMgBr) Grignard Reagent: PhMgBr Grignard->Alcohol Ac2O Reagent: Ac2O / Catalyst Ac2O->Target

Figure 1: Retrosynthetic disconnection showing two convergent pathways to the alcohol intermediate.

Synthesis of Precursor: Phenyl(pyridin-4-yl)methanol[1]

Option A: Reduction of 4-Benzoylpyridine (Recommended for Scale)

This route is preferred for generating multigram quantities of the core scaffold due to the stability and low cost of 4-benzoylpyridine.[2]

Reagents:

  • 4-Benzoylpyridine (1.0 equiv)[2]

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Methanol (Solvent)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 4-benzoylpyridine (18.3 g, 100 mmol) and Methanol (200 mL). Cool to 0°C using an ice bath.

  • Reduction: Add NaBH4 (5.67 g, 150 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

  • Quench: Carefully add saturated NH4Cl solution (50 mL) to quench excess hydride.

  • Workup: Concentrate methanol under reduced pressure. Dissolve residue in EtOAc (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Drying: Dry organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane if necessary, though crude purity is often >95%.

Option B: Grignard Addition (Recommended for Analogs)

Use this route if you need to vary the aryl group (e.g., introducing p-fluoro or m-chloro substituents).[2]

Protocol:

  • Setup: Flame-dry a 2-neck RBF under Nitrogen atmosphere.

  • Reagent: Add 4-Pyridinecarboxaldehyde (1.0 equiv) in anhydrous THF. Cool to -78°C.[2]

  • Addition: Dropwise add Phenylmagnesium bromide (1.0 M in THF, 1.2 equiv) over 1 hour.

  • Warming: Allow to warm to 0°C and stir for 2 hours.

  • Quench & Workup: Quench with sat. NH4Cl. Extract with EtOAc. Note: Pyridine derivatives can coordinate Mg salts; thorough washing with EDTA solution or Rochelle's salt is recommended to break emulsions.

Core Synthesis: Acetylation of Phenyl(pyridin-4-yl)methanol[1]

This step converts the secondary alcohol to the acetate ester. The presence of the pyridine ring requires careful selection of base to prevent competitive N-acylation (though transient) or formation of difficult-to-separate salts.[2]

Reaction Parameters:

ParameterSpecificationNotes
Substrate Phenyl(pyridin-4-yl)methanol1.0 Equiv
Acylating Agent Acetic Anhydride (Ac2O)1.5 Equiv
Base Triethylamine (Et3N)2.0 Equiv
Catalyst 4-Dimethylaminopyridine (DMAP)5 mol% (Critical for rate)
Solvent Dichloromethane (DCM)Anhydrous
Temp/Time 0°C to RT, 4-6 hoursExothermic addition
Step-by-Step Protocol:
  • Dissolution: In a clean, dry RBF, dissolve Phenyl(pyridin-4-yl)methanol (18.5 g, 100 mmol) in anhydrous DCM (150 mL).

  • Base Addition: Add Et3N (28 mL, 200 mmol) and DMAP (0.61 g, 5 mmol). Cool the mixture to 0°C.

  • Acetylation: Add Acetic Anhydride (14.2 mL, 150 mmol) dropwise via addition funnel to control exotherm.

  • Reaction: Warm to RT and stir. Reaction progress is monitored by TLC (visualize with UV and KMnO4 stain). The alcohol spot (lower Rf) should disappear, replaced by the ester (higher Rf).

  • Quench: Add water (50 mL) and stir vigorously for 15 mins to hydrolyze excess anhydride.

  • Extraction: Separate layers. Wash organic layer with sat. NaHCO3 (2 x 50 mL) to remove acetic acid, followed by brine.

  • Purification: Dry over MgSO4 and concentrate. The residue is typically an oil that crystallizes upon standing or trituration with cold hexanes.

    • Yield Expectation: 85-95%.[2]

Mechanistic Pathway

The reaction proceeds via a Nucleophilic Acyl Substitution, catalyzed by the formation of a highly reactive N-acylpyridinium intermediate (from DMAP and Ac2O).

AcetylationMechanism Ac2O Acetic Anhydride Intermed N-Acetyl-DMAP (Activated Electrophile) Ac2O->Intermed Nucleophilic Attack by DMAP DMAP DMAP (Catalyst) DMAP->Intermed Product Product: Phenyl(pyridin-4-yl)methyl acetate Intermed->Product Alcohol Attack & DMAP Release Alcohol Substrate: Phenyl(pyridin-4-yl)methanol Alcohol->Product

Figure 2: DMAP-catalyzed acetylation mechanism.[2] The formation of the N-acetyl-DMAP salt increases the electrophilicity of the carbonyl carbon.[2]

Advanced Workflow: Enantioselective Synthesis (Kinetic Resolution)

For drug development, the racemate produced above is often insufficient. Lipase-catalyzed kinetic resolution is the industry standard for separating the enantiomers of this specific scaffold.

System: Candida antarctica Lipase B (CALB) (immobilized, e.g., Novozym 435). Solvent: Toluene or MTBE. Acyl Donor: Vinyl Acetate (Irreversible donor).

Protocol:

  • Dissolve racemic Phenyl(pyridin-4-yl)methanol in Toluene.

  • Add Vinyl Acetate (0.6 equiv) and CALB beads.

  • Shake at 30-40°C.

  • Mechanism: The enzyme selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted (or vice versa, strictly dependent on enzyme variant).

  • Separation: Filter off enzyme. Separate the ester and alcohol via column chromatography (significant Rf difference).

  • Result: Optically pure Phenyl(pyridin-4-yl)methyl acetate (high ee) and optically pure alcohol.[2]

Characterization Data

The following data confirms the identity of the synthesized acetate.

TechniqueExpected Signal / ValueAssignment
1H NMR (CDCl3, 400 MHz) δ 8.56 (d, J=6.0 Hz, 2H)Pyridine C2-H, C6-H
δ 7.30 - 7.40 (m, 5H)Phenyl protons
δ 7.25 (d, J=6.0 Hz, 2H)Pyridine C3-H, C5-H
δ 6.85 (s, 1H)Methine CH -OAc (Deshielded)
δ 2.18 (s, 3H)Acetate CH3
13C NMR ~170 ppmCarbonyl (C=O)
~75 ppmMethine (C-O)
Mass Spec (ESI) [M+H]+ = 228.1Molecular Ion

Safety & Handling

  • Pyridine Derivatives: 4-Benzoylpyridine and the product may possess neurological activity.[2] Handle in a fume hood.

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or moisture.

  • Acid Chlorides/Anhydrides: Corrosive and lachrymators.

References

  • Synthesis of Pyridyl Carbinols: Journal of the Chemical Society B: Physical Organic, 1968, 795-797. Link

  • Enzymatic Kinetic Resolution of Phenyl(pyridin-4-yl)methanol: Frontiers in Bioengineering and Biotechnology, 2023, 11:1129149. Link

  • Grignard Reactions with Pyridines: Organic & Biomolecular Chemistry, 2014, 12, 1-3. Link

  • Acetylation Methodologies (DMAP Catalysis): MDPI Molecules, 2019, 24(14), 2530. Link

  • Compound Data (PubChem): (4-(Pyridin-4-yl)phenyl)methanol.[2][3] Link

Sources

Exploratory

Phenyl(pyridin-4-yl)methyl Acetate: Chemical Properties, Biocatalytic Kinetic Resolution, and Drug Development Applications

Executive Summary Phenyl(pyridin-4-yl)methyl acetate is a sterically demanding, chiral ester that serves as a critical intermediate in the synthesis of enantiopure active pharmaceutical ingredients (APIs). Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl(pyridin-4-yl)methyl acetate is a sterically demanding, chiral ester that serves as a critical intermediate in the synthesis of enantiopure active pharmaceutical ingredients (APIs). Specifically, the (S)-enantiomer of its hydrolyzed alcohol derivative, (S)-phenyl(pyridin-4-yl)methanol, is a highly valued building block for antihistamine drugs such as (S)-Bepotastine[1]. This whitepaper explores the physicochemical properties of the compound, the mechanistic challenges of its chiral resolution, and the field-proven biocatalytic workflows used by drug development professionals to achieve high enantiomeric excess (ee).

Physicochemical Properties & Structural Causality

Understanding the molecular geometry and properties of phenyl(pyridin-4-yl)methyl acetate is essential for designing appropriate solvent systems and biocatalytic environments. The molecule features a central sp3-hybridized carbon bonded to a phenyl ring, a pyridyl ring, and an acetate group.

Causality in Design: The presence of the dual aromatic rings creates significant steric bulk, which inherently resists binding in standard enzymatic pockets. However, the pyridyl nitrogen introduces a localized dipole and acts as a strong hydrogen-bond acceptor. This electronic feature is the primary lever scientists use to induce stereoselectivity during biocatalysis[2].

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name Phenyl(pyridin-4-yl)methyl acetate
CAS Registry Number 1394846-42-4
Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
LogP (Octanol/Water) 2.2
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 4

Data sourced from computational chemical databases[3].

The Challenge of Chiral Resolution in Drug Synthesis

In modern pharmacokinetics, enantiomeric purity is non-negotiable. The traditional chemical synthesis of enantiopure diarylmethanols is notoriously difficult, often requiring toxic heavy-metal catalysts or expensive chiral auxiliaries.

Biocatalysis offers a highly specific, green alternative through Hydrolytic Kinetic Resolution (KR). However, wild-type Candida antarctica lipase B (CALB)—a workhorse in industrial biocatalysis—fails to efficiently resolve racemic phenyl(pyridin-4-yl)methyl acetate.

The Mechanistic Roadblock: The root causality is profound steric hindrance. The bulky indole side chain of the Tryptophan-104 (Trp104) residue in the CALB active site physically clashes with the large diaryl groups of the substrate, preventing the molecule from adopting the necessary transition-state geometry for ester hydrolysis[2].

Rational Enzyme Engineering: Overcoming Steric Clashes

To bypass this limitation, application scientists employ rational enzyme design. By mutating the Trp104 residue to a smaller amino acid, such as Alanine (W104A) or Threonine (W104T), the binding pocket is significantly enlarged[1][2].

Mechanistic Causality of the W104A/T Mutation:

  • Steric Relief: The W104A mutation removes the bulky indole ring, allowing the large phenyl and pyridyl groups of the substrate to successfully enter the catalytic triad.

  • Electronic Affinity (S-Selectivity): The remarkable S-enantioselectivity (yielding up to 98% ee) is driven by electronic interactions. The pyridyl nitrogen of the (S)-enantiomer aligns favorably with polar residues in the newly expanded binding pocket. This stabilizes the tetrahedral intermediate for the (S)-enantiomer, while the (R)-enantiomer is electronically and sterically excluded, remaining unhydrolyzed[1][2].

KR_Pathway Racemate Racemic Phenyl(pyridin-4-yl)methyl acetate (Bulky Substrate) Enzyme Engineered CALB (W104A/T) Steric Relief & Electronic Affinity Racemate->Enzyme Hydrolysis (H2O, Buffer) S_Alcohol (S)-Phenyl(pyridin-4-yl)methanol (Target API Precursor, >91% ee) Enzyme->S_Alcohol S-Selective Cleavage R_Acetate (R)-Phenyl(pyridin-4-yl)methyl acetate (Unreacted Enantiomer) Enzyme->R_Acetate Steric Exclusion

Caption: Enzymatic kinetic resolution of racemic phenyl(pyridin-4-yl)methyl acetate using engineered CALB.

Experimental Methodology: Hydrolytic Kinetic Resolution

To ensure a self-validating and reproducible system, the following protocol outlines the kinetic resolution of the racemate using engineered CALB. The critical control point of this system is halting the reaction at precisely 50% conversion to maximize the enantiomeric excess of the product.

Step-by-Step Protocol
  • Substrate Preparation: Dissolve 50 mM of racemic phenyl(pyridin-4-yl)methyl acetate in a co-solvent system (e.g., 10% v/v ethanol or toluene in 50 mM Phosphate-Buffered Saline, pH 7.5). Causality: The organic co-solvent is mandatory to ensure the highly lipophilic bulky substrate remains solvated while maintaining the hydration shell required for enzyme stability[1][3].

  • Biocatalyst Addition: Introduce the engineered CALB variant (W104A or W104T) to the buffered solution.

  • Incubation & Agitation: Incubate the mixture at 37°C under continuous orbital shaking (200 rpm). Causality: Vigorous agitation overcomes mass transfer limitations at the biphasic aqueous-organic interface, ensuring the enzyme has continuous access to the substrate.

  • In-Process Control (IPC) Monitoring (Self-Validation): Extract 50 µL aliquots every 4 hours. Quench with ethyl acetate, centrifuge, and analyze the organic layer via Chiral HPLC.

    • Causality: Kinetic resolution relies on differential reaction rates. Monitoring the ratio of product to substrate ensures the reaction is terminated exactly at ~50% conversion. Proceeding beyond this point will inevitably degrade the ee% as the enzyme begins to slowly hydrolyze the less-favored (R)-enantiomer.

  • Reaction Quenching & Extraction: Once 50% conversion is achieved (typically around 24.0h)[3], quench the reaction by filtering out the immobilized enzyme or adding an excess of ethyl acetate. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and separate the highly polar (S)-phenyl(pyridin-4-yl)methanol from the non-polar unreacted (R)-acetate using silica gel flash chromatography (Eluent: Petroleum ether/Ethyl acetate).

Workflow Substrate 1. Substrate Prep Racemate in PBS/Solvent Biocatalysis 2. Biocatalysis Add CALB W104A (37°C) Substrate->Biocatalysis Monitoring 3. IPC Monitoring Chiral HPLC (ee% check) Biocatalysis->Monitoring Aliquot at 24h Extraction 4. Extraction EtOAc Phase Separation Monitoring->Extraction If Conversion ≈ 50% Purification 5. Purification Flash Chromatography Extraction->Purification

Caption: Step-by-step experimental workflow for hydrolytic kinetic resolution and purification.

Alternative Synthetic Pathways: Asymmetric Ketoreduction

While kinetic resolution of the acetate is highly effective, it suffers from a theoretical maximum yield of 50% for the desired enantiomer. As an alternative, researchers explore the asymmetric reduction of the corresponding ketone precursor (4-benzoylpyridine) to yield the chiral alcohol directly.

Carbonyl reductase (NADPH) (EC 1.1.1.184) has been documented to catalyze the Si-specific reduction of 4-benzoylpyridine to (S)-phenyl(pyridin-4-yl)methanol using NADPH as a hydride donor[4]. This pathway allows for up to 100% theoretical yield, though it introduces the engineering challenge of requiring an expensive NADPH cofactor recycling system (e.g., coupling with glucose dehydrogenase) to be economically viable at an industrial scale.

References

  • Title:[(S)-phenyl(pyridin-4-yl)
  • Source: nih.gov (PMC)
  • Source: mdpi.com / nih.
  • Title: Information on EC 1.1.1.184 - carbonyl reductase (NADPH)

Sources

Foundational

Biocatalytic Mechanism of Action: Hydrolytic Kinetic Resolution of Phenyl(pyridin-4-yl)methyl Acetate

Target Audience: Researchers, Protein Engineers, and Process Chemists in Biocatalysis and Drug Development. Executive Summary: Redefining the "Mechanism of Action" In the realm of pharmacology, a "mechanism of action" (M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Protein Engineers, and Process Chemists in Biocatalysis and Drug Development.

Executive Summary: Redefining the "Mechanism of Action"

In the realm of pharmacology, a "mechanism of action" (MoA) typically describes how an active pharmaceutical ingredient (API) interacts with a physiological receptor. However, phenyl(pyridin-4-yl)methyl acetate is not an API; it is a sterically demanding, prochiral/racemic substrate utilized in advanced biocatalysis.

In this context, the MoA refers to the highly orchestrated enzymatic hydrolysis of this substrate by engineered lipases—specifically Candida antarctica lipase B (CALB). The hydrolytic kinetic resolution (KR) of this bulky acetate yields enantiopure (S)-phenyl(pyridin-4-yl)methanol, a critical chiral building block for synthesizing APIs such as (S)-Bepotastine , a potent second-generation histamine H1 receptor antagonist[1].

Molecular Anatomy & The Biocatalytic Bottleneck

Wild-type CALB is an industrial workhorse known for its robust stability and broad substrate promiscuity. However, when tasked with the kinetic resolution of racemic phenyl(pyridin-4-yl)methyl acetate, the wild-type enzyme exhibits poor catalytic efficiency and negligible enantioselectivity[2].

The Causality of Failure: The bottleneck is fundamentally structural. The bulky pyridyl and phenyl rings of the substrate clash sterically with the Trp104 residue located within the stereoselectivity pocket of wild-type CALB[2]. Without sufficient spatial accommodation, the enzyme cannot properly orient the substrate's carbonyl carbon for nucleophilic attack, nor can it thermodynamically discriminate between the (R)- and (S)-enantiomers.

Mechanism of Action: The Catalytic Cycle

The resolution process follows the classical serine hydrolase catalytic triad mechanism (Ser105-His224-Asp187 in CALB), but it is heavily modified by rational protein engineering to alter transition state stabilization.

  • Substrate Binding & Electronic Anchoring: Unlike purely steric-driven resolutions, engineered CALB variants rely on electronic effects. By mutating Trp104, the pocket is expanded. Crucially, polar residues within this newly opened cavity form specific electronic interactions with the pyridyl nitrogen of the substrate[2].

  • Nucleophilic Attack: Ser105 acts as the nucleophile, attacking the carbonyl carbon of the acetate group.

  • Tetrahedral Intermediate Formation: An oxyanion hole (formed by Thr40 and Gln106) stabilizes the negative charge on the carbonyl oxygen. The electronic anchoring of the pyridyl group selectively lowers the activation energy for the (S)-enantiomer's transition state over the (R)-enantiomer[2].

  • Acyl-Enzyme Intermediate: The (S)-phenyl(pyridin-4-yl)methanol leaving group is expelled.

  • Deacylation: A water molecule hydrolyzes the acyl-enzyme intermediate, releasing acetate and regenerating the free enzyme.

CatalyticCycle Substrate Phenyl(pyridin-4-yl)methyl acetate (Racemic Substrate) ES_Complex Enzyme-Substrate Complex (S-Enantiomer Preferred) Substrate->ES_Complex Enzyme Engineered CALB (Ser105 Nucleophile) Enzyme->ES_Complex Tetrahedral1 First Tetrahedral Intermediate (Stabilized by Oxyanion Hole) ES_Complex->Tetrahedral1 Nucleophilic Attack AcylEnzyme Acyl-Enzyme Intermediate + (S)-Diarylmethanol Release Tetrahedral1->AcylEnzyme Cleavage Tetrahedral2 Second Tetrahedral Intermediate (Water Attack) AcylEnzyme->Tetrahedral2 Hydration Product Regenerated Enzyme + Acetate Tetrahedral2->Product Deacylation Product->Enzyme Cycle Reset

Biocatalytic cycle of engineered CALB for kinetic resolution.

Rational Design: Steric vs. Electronic Effects

Overcoming the Trp104 bottleneck requires a nuanced understanding of enzyme-substrate affinity. Merely enlarging the pocket is insufficient for achieving high enantiomeric excess (ee%).

  • CALB W104A: Replacing tryptophan with a small non-polar alanine enlarges the binding pocket, allowing the bulky substrate to enter without steric clash. This single mutation achieves a successful KR with an S-enantioselectivity of 91% ee[2]. The selectivity is driven by solvation effects and electronic interactions between the substrate's pyridyl ring and the enzyme's surrounding polar residues[3].

  • CALB W104T: Replacing tryptophan with threonine introduces a polar hydroxyl group while still significantly reducing steric bulk. This specific modification optimizes both the size and the polarity of the stereoselectivity pocket, favoring precise hydrogen-bonding/electronic interactions with the heterocyclic ring. This pushes the enantioselectivity to 98% ee with an enantiomeric ratio (E-value) > 200[1].

Quantitative Performance Summary
BiocatalystSubstrateTarget ProductEnantiomeric Excess (ee%)E-valueMechanistic Note
Wild-Type CALB rac-Phenyl(pyridin-4-yl)methyl acetate(S)-Phenyl(pyridin-4-yl)methanolLowLowSevere steric hindrance at Trp104 restricts binding.
CALB W104A rac-Phenyl(pyridin-4-yl)methyl acetate(S)-Phenyl(pyridin-4-yl)methanol91%HighEnlarged pocket; favorable electronic interactions.
CALB W104T rac-Phenyl(pyridin-4-yl)methyl acetate(S)-Phenyl(pyridin-4-yl)methanol98%>200Optimized size and polarity for heterocyclic rings.

Self-Validating Experimental Protocol: Hydrolytic Kinetic Resolution

To ensure trustworthiness and reproducibility in process chemistry, the following protocol incorporates internal controls and orthogonal validation steps, creating a self-validating system for the kinetic resolution of phenyl(pyridin-4-yl)methyl acetate.

RationalDesign WT Wild-Type CALB (Low Activity, Steric Clash) Analysis Structural & Electronic Analysis (Identify Trp104 bottleneck) WT->Analysis Mutagenesis Site-Directed Mutagenesis (W104A / W104T) Analysis->Mutagenesis Resolution Hydrolytic Kinetic Resolution (Biphasic Buffer System) Mutagenesis->Resolution HPLC Chiral HPLC Validation (ee% & E-value determination) Resolution->HPLC API Enantiopure (S)-Alcohol (Precursor to Bepotastine) HPLC->API

Self-validating workflow for rational enzyme engineering.

Phase 1: Biocatalyst Standardization
  • Step: Quantify the active enzyme concentration of the CALB mutant (W104A or W104T) using a standard Bradford assay.

  • Causality & Control: Ensures batch-to-batch reproducibility. A basal activity check using p-nitrophenyl butyrate (pNPB) must be run to confirm the catalytic triad is fully functional before introducing the sterically demanding target substrate.

Phase 2: Biphasic Kinetic Resolution
  • Step: Dissolve 50 mM of racemic phenyl(pyridin-4-yl)methyl acetate in a co-solvent (e.g., 10% v/v DMSO) to overcome its low aqueous solubility. Add this to 50 mM Phosphate Buffered Saline (PBS, pH 7.5) at 37 °C[1]. Initiate the reaction by adding the standardized engineered CALB.

  • Causality & Control: Run a parallel "buffer-only" negative control . Bulky acetates can undergo spontaneous auto-hydrolysis at pH ≥ 7.5. The negative control quantifies this background noise, ensuring the calculated E-value reflects true enzymatic enantioselectivity rather than chemical degradation.

Phase 3: Extraction and Mass Balance
  • Step: Terminate the reaction at ~45-50% conversion by extracting with ethyl acetate (3x volumes).

  • Causality & Control: Spike the mixture with a known concentration of an internal standard (e.g., biphenyl) prior to extraction. This allows for the calculation of a strict mass balance, proving that no product was lost to emulsion formation or non-specific binding to the enzyme surface.

Phase 4: Chiral HPLC Validation
  • Step: Analyze the organic layer using a chiral stationary phase column (e.g., Chiralcel OD-H).

  • Causality & Control: First, inject a chemically synthesized racemic standard of phenyl(pyridin-4-yl)methanol. This validates the baseline separation (resolution factor,

    
    ) of the (R) and (S) enantiomers. Only after confirming baseline separation should the enzymatic reaction products be analyzed to accurately calculate the enantiomeric excess (ee%) and the E-value.
    

References

  • Title: Rational design of enzyme activity and enantioselectivity - PMC - NIH Source: nih.gov URL: [Link]

  • Title: Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks Source: nih.gov URL: [Link]

  • Title: Diversifying Arena of Drug Synthesis: In the Realm of Lipase Mediated Waves of Biocatalysis - MDPI Source: mdpi.com URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenyl(pyridin-4-yl)methyl acetate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of Phenyl(pyridin-4-yl)methyl acetate, a compound of interest i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of Phenyl(pyridin-4-yl)methyl acetate, a compound of interest in medicinal chemistry and materials science. While a singular "discovery" manuscript for this specific molecule is not prominent in the literature, its synthesis is readily achievable through established and reliable organic chemistry principles. This document outlines a logical and validated approach to its preparation and analysis, grounded in authoritative chemical literature.

Introduction: The Significance of the Phenyl(pyridin-4-yl)methyl Scaffold

The phenyl(pyridin-4-yl)methyl moiety is a key structural motif in a variety of biologically active compounds. The pyridine ring, a common feature in pharmaceuticals, can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the phenyl group provides a scaffold for further functionalization. The ester linkage in Phenyl(pyridin-4-yl)methyl acetate offers a site for potential hydrolytic activity, making it an interesting candidate for prodrug design. Understanding the synthesis and properties of this core structure is fundamental for the exploration of new chemical entities in drug discovery.

Part 1: Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of Phenyl(pyridin-4-yl)methyl acetate points to a two-step synthetic sequence. The primary disconnection is at the ester linkage, leading to the precursor alcohol, Phenyl(pyridin-4-yl)methanol, and an acetylating agent. The secondary disconnection of the alcohol reveals a carbonyl compound and a suitable nucleophile.

G Target Phenyl(pyridin-4-yl)methyl acetate Precursors Phenyl(pyridin-4-yl)methanol + Acetic Anhydride/Acetyl Chloride Target->Precursors Esterification Alcohol_Precursors 4-Benzoylpyridine OR Benzaldehyde + 4-Lithiopyridine Precursors->Alcohol_Precursors Nucleophilic Addition/Reduction

Based on this analysis, a robust two-step synthetic strategy is proposed:

  • Synthesis of the Precursor Alcohol: Preparation of Phenyl(pyridin-4-yl)methanol.

  • Esterification: Acetylation of Phenyl(pyridin-4-yl)methanol to yield the target compound.

This approach allows for the isolation and purification of the intermediate alcohol, ensuring a clean and high-yielding final esterification step.

Part 2: Detailed Experimental Protocols

The following protocols are based on well-established synthetic transformations and provide a self-validating system for the preparation of Phenyl(pyridin-4-yl)methyl acetate.

Protocol 2.1: Synthesis of Phenyl(pyridin-4-yl)methanol

Two primary, validated routes are presented for the synthesis of the precursor alcohol. The choice of method may depend on the availability of starting materials and preferred experimental setup.

Method A: Grignard Reaction with 4-Benzoylpyridine

This classic organometallic addition provides a reliable route to the tertiary alcohol.

  • Materials: Magnesium turnings, Iodine, Dry diethyl ether or THF, Bromobenzene, 4-Benzoylpyridine, Saturated aqueous ammonium chloride solution.

  • Procedure:

    • Activate magnesium turnings (1.2 equivalents) with a crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add dry diethyl ether or THF and a solution of bromobenzene (1.1 equivalents) in the same solvent dropwise to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

    • Add a solution of 4-benzoylpyridine (1.0 equivalent) in dry diethyl ether or THF dropwise to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Phenyl(pyridin-4-yl)methanol.

Method B: Reduction of 4-Benzoylpyridine

A straightforward reduction of the ketone provides an alternative, often cleaner, route to the alcohol.

  • Materials: 4-Benzoylpyridine, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-benzoylpyridine (1.0 equivalent) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

G Start 4-Benzoylpyridine Method_A Grignard Reaction (Phenylmagnesium bromide) Start->Method_A Method_B Reduction (Sodium Borohydride) Start->Method_B Product Phenyl(pyridin-4-yl)methanol Method_A->Product Method_B->Product

Protocol 2.2: Esterification to Phenyl(pyridin-4-yl)methyl acetate

The acetylation of Phenyl(pyridin-4-yl)methanol is a standard esterification reaction. The use of pyridine as both a solvent and a catalyst is a common and effective method.[1]

  • Materials: Phenyl(pyridin-4-yl)methanol, Acetic anhydride, Pyridine, Dry Dichloromethane (DCM) or Ethyl Acetate, 1 M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine.

  • Procedure:

    • Dissolve Phenyl(pyridin-4-yl)methanol (1.0 equivalent) in dry pyridine under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add acetic anhydride (1.5 equivalents) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

    • Quench the reaction by the addition of methanol.

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Phenyl(pyridin-4-yl)methyl acetate.

    • Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Part 3: Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized Phenyl(pyridin-4-yl)methyl acetate.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and pyridine rings, a singlet for the methine proton (CH-O), and a singlet for the methyl protons of the acetate group. The chemical shifts of the pyridine protons will be downfield due to the electron-withdrawing nature of the nitrogen atom.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the methine carbon, and the aromatic carbons.

Predicted ¹H NMR Data for Phenyl(pyridin-4-yl)methyl acetate
Proton Predicted Chemical Shift (δ, ppm)
Pyridine (H2, H6)8.6 - 8.8
Pyridine (H3, H5)7.2 - 7.4
Phenyl7.3 - 7.5
Methine (CH)6.0 - 6.2
Acetate (CH₃)2.1 - 2.3
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the compound, confirming the expected molecular formula (C₁₄H₁₃NO₂).

Chromatographic Analysis
  • Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the reactions and for determining the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product with high accuracy.

Part 4: Trustworthiness and Self-Validating Systems

The protocols described in this guide are based on fundamental and widely practiced organic synthetic transformations. The trustworthiness of this synthetic approach is ensured by the following:

  • Stepwise Purification: The isolation and purification of the intermediate alcohol allow for its full characterization before proceeding to the final step, minimizing the risk of side products in the final esterification.

  • Orthogonal Analytical Techniques: The combination of NMR, MS, and chromatographic methods provides a comprehensive and self-validating assessment of the product's identity and purity. Any inconsistencies in the data from these different techniques would indicate the presence of impurities or an incorrect structure.

Conclusion

This technical guide provides a robust and reliable framework for the synthesis and characterization of Phenyl(pyridin-4-yl)methyl acetate. By following the detailed protocols and employing the recommended analytical techniques, researchers can confidently prepare this valuable compound for further investigation in their respective fields. The principles and methodologies outlined herein are grounded in the established literature of organic synthesis, ensuring a high degree of scientific integrity and reproducibility.

References

  • Chen, Y., et al. (2024). Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. ACS Omega.
  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Royal Society of Chemistry.
  • Royal Society of Chemistry. (2018).
  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. (2021). [Link]

  • Frontera, A., et al. (2022).
  • Savić, V., et al. (2012). Synthesis of some aryl (pyrimidin-3-yl)methyl ureas, hydrazones and semicarbazones.
  • CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)
  • Jin, T-S., et al. (2004). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. Indian Journal of Chemistry.
  • White, A. T., et al. (2021). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry.
  • PrepChem. Synthesis of 2-pyridyl phenyl carbinol. [Link]

  • Wang, X., et al. (2018). A new route to synthesize aryl acetates from carbonylation of aryl methyl ethers. Science Advances.
  • Gold, V., & O'Ferrall, B. D. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic.
  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank.
  • Senapati, S., et al. (2023). Organophotoredox-Catalyzed Arylation and Aryl Sulfonylation of Morita–Baylis–Hillman Acetates with Diaryliodonium Reagents. Organic Letters.
  • Kaboudin, B., & Abedi, Y. (2009). A Novel Synthesis of Aryl Mesylates via One-Pot Demethylation-Mesylation of Aryl Methyl Ethers Using a Mixture of Phosphorus Pentoxide in Methanesulfonic Acid. Synthesis.
  • Crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences.
  • Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. ACS Omega.

Sources

Foundational

Structural Analysis and Biocatalytic Resolution of Phenyl(pyridin-4-yl)methyl acetate

Executive Summary Phenyl(pyridin-4-yl)methyl acetate is a sterically demanding, racemic ester that serves as a critical intermediate in the synthesis of chiral diarylmethanols. These chiral building blocks are indispensa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl(pyridin-4-yl)methyl acetate is a sterically demanding, racemic ester that serves as a critical intermediate in the synthesis of chiral diarylmethanols. These chiral building blocks are indispensable in modern drug development, acting as direct precursors to active pharmaceutical ingredients (APIs) such as the antihistamine (S)-bepotastine[1]. This technical guide provides an in-depth analysis of the molecule's structural characteristics, the spectroscopic validation of its derivatives, and the causal mechanics behind its hydrolytic kinetic resolution (KR) using rationally designed biocatalysts.

Molecular Architecture and Spectroscopic Characterization

The structural complexity of phenyl(pyridin-4-yl)methyl acetate arises from its dual aromatic system—a phenyl ring and a pyridyl ring—flanking a chiral methine center. The bulky nature of these substituents presents significant steric challenges during asymmetric synthesis and enzymatic resolution[2].

To validate the structural integrity of the compound during experimental workflows, researchers rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy of its hydrolyzed product, phenyl(pyridin-4-yl)methanol (CAS: 33974-27-5)[3]. The conversion of the acetate to the alcohol is marked by the disappearance of the acetate methyl singlet (~2.1 ppm) and an upfield shift of the methine proton.

Table 1:


H and 

C NMR Spectral Data for (S)-Phenyl(pyridin-4-yl)methanol (CDCl

)
[4][5]
NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationStructural Assignment

H
4.87br s, 1HHydroxyl (-OH)

H
5.74s, 1HChiral Methine (-CH-)

H
7.27–7.32m, 7HPhenyl Ar-H + Pyridyl Ar-H (

to N)

H
8.32s, 2HPyridyl Ar-H (

to N)

C
74.6-Methine Carbon (-CH-OH)

C
121.4, 126.8, 128.0, 128.7-Aromatic Carbons (CH)

C
143.0, 149.1, 153.4-Quaternary & Pyridyl Carbons

Note: High-resolution mass spectrometry (HRMS-ESI) further corroborates the structure, yielding an [M+H]


 peak corresponding to the exact mass of the diarylmethanol derivative[5].

The Biocatalytic Challenge: Steric vs. Electronic Effects

The asymmetric synthesis of the (S)-enantiomer (CAS: 1394846-42-4) is typically achieved via hydrolytic kinetic resolution (KR)[3]. However, wild-type Candida antarctica lipase B (CALB) exhibits poor catalytic efficiency and enantioselectivity toward racemic phenyl(pyridin-4-yl)methyl acetate.

The Causality of Enzyme Engineering: The failure of wild-type CALB is fundamentally a steric issue. The bulky indole side chain of the Tryptophan residue at position 104 (Trp104) physically blocks the dual aromatic rings of the substrate from adopting the necessary transition-state geometry within the stereoselectivity pocket[2][6].

To overcome this, a site-directed mutagenesis strategy is employed to create the CALB W104A mutant . By replacing the bulky Tryptophan with a small Alanine residue, the binding pocket is significantly enlarged. Furthermore, the S-enantioselectivity is driven by precise electronic effects: the polar residues within the newly expanded pocket form highly specific electronic interactions with the nitrogen atom of the substrate's pyridyl ring, anchoring the (S)-enantiomer in a catalytically favorable orientation[1][2].

Table 2: Comparative Biocatalytic Performance in Kinetic Resolution [1][2]

BiocatalystActive Site ModificationEnantiomeric Excess (ee %)Selectivity Origin (Causality)
Wild-Type CALBNone (Trp104 intact)Poor / UnresolvedSevere steric clash at Trp104
CALB W104ATrp104

Ala
91% (S-enantiomer)Steric relief + Pyridyl electronic anchoring

Experimental Methodology: Hydrolytic Kinetic Resolution Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Reaction monitoring is strictly enforced to prevent over-hydrolysis, which would degrade the enantiomeric excess (ee).

Step 1: Substrate Preparation & Solvation

  • Dissolve 50 mM of racemic phenyl(pyridin-4-yl)methyl acetate in a co-solvent mixture of toluene and ethanol (optimized for substrate solubility and enzyme stability).

  • Dilute the organic mixture into 50 mM phosphate-buffered saline (PBS) adjusted to pH 7.5 to maintain the ionization state of the enzyme's catalytic triad[1].

Step 2: Enzymatic Hydrolysis

  • Introduce the engineered CALB W104A biocatalyst (typically immobilized on a macroporous resin to enhance thermal stability and recovery)[6].

  • Incubate the biphasic reaction mixture at 37 °C under continuous orbital shaking (200 rpm) for exactly 24.0 hours[3].

Step 3: Self-Validating Reaction Monitoring

  • Causality: Because KR relies on differential reaction rates between enantiomers, stopping the reaction at ~50% conversion is critical.

  • Extract a 50

    
    L aliquot every 4 hours. Quench with ethyl acetate and analyze via Gas Chromatography-Mass Spectrometry (GC-MS) or chiral HPLC to quantify the ratio of unreacted (R)-acetate to the formed (S)-alcohol[5]. Terminate the reaction when the conversion reaches 49-50%.
    

Step 4: Downstream Processing & Purification

  • Filter the mixture to recover the immobilized CALB W104A.

  • Extract the aqueous filtrate three times with ethyl acetate. Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    and concentrate under reduced pressure[5].
  • Separate the highly pure (S)-phenyl(pyridin-4-yl)methanol (91% ee) from the unreacted (R)-acetate using silica gel flash chromatography (Eluent: Petroleum ether/Ethyl acetate = 2:1)[5].

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and physical interactions during the CALB W104A-mediated kinetic resolution.

KR_Pathway Racemic Racemic Phenyl(pyridin-4-yl)methyl acetate (Bulky Substrate) Pocket Active Site Binding 1. Steric Relief via W104A 2. Electronic Pyridyl Anchoring Racemic->Pocket Enzyme CALB W104A Mutant (Engineered Biocatalyst) Enzyme->Pocket S_Alcohol (S)-Phenyl(pyridin-4-yl)methanol (Hydrolyzed Product, 91% ee) Pocket->S_Alcohol Fast Hydrolysis (S-selective) R_Acetate (R)-Phenyl(pyridin-4-yl)methyl acetate (Unreacted Enantiomer) Pocket->R_Acetate Sterically Delayed (Retained)

Fig 1: Mechanism of CALB W104A-mediated kinetic resolution.

Conclusion

The structural analysis and subsequent kinetic resolution of phenyl(pyridin-4-yl)methyl acetate perfectly demonstrate the intersection of organic chemistry and rational enzyme engineering. By understanding the exact steric limitations (Trp104) and electronic opportunities (pyridyl nitrogen interactions) of the substrate, researchers can deploy targeted biocatalysts like CALB W104A to achieve highly enantioselective transformations, paving the way for efficient API manufacturing.

References

1.[3] Molaid. [(S)-phenyl(pyridin-4-yl)methyl] acetate | 1394846-42-4. Available at: [Link] 2.[2] National Institutes of Health (NIH). Rational design of enzyme activity and enantioselectivity. Available at:[Link] 3.[1] MDPI. Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks. Available at:[Link] 4.[4] Semantic Scholar. Efficient Approach to Carbinol Derivatives through Palladium-Catalyzed Base-Free Addition of Aryltriolborates to Aldehydes. Available at:[Link] 5.[5] The Royal Society of Chemistry (RSC). Supplementary Information: Visible Light Photoredox Catalysis. Available at:[Link] 6.[6] MDPI. Diversifying Arena of Drug Synthesis: In the Realm of Lipase Mediated Waves of Biocatalysis. Available at:[Link]

Sources

Exploratory

Technical Profile: Phenyl(pyridin-4-yl)methyl Acetate

The following technical guide details the chemical profile, synthesis, and application of Phenyl(pyridin-4-yl)methyl acetate , with a specific focus on its role as a prochiral substrate in enzymatic kinetic resolution fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of Phenyl(pyridin-4-yl)methyl acetate , with a specific focus on its role as a prochiral substrate in enzymatic kinetic resolution for drug development.

[1][2][3][4]

Chemical Identity & Core Data

This compound acts as a critical intermediate in the synthesis of chiral diarylmethyl amines and ethers, structural motifs found in second-generation antihistamines (e.g., Bepotastine) and anticholinergic agents.

Parameter Technical Detail
Chemical Name Phenyl(pyridin-4-yl)methyl acetate
IUPAC Name (Phenyl)(pyridin-4-yl)methyl acetate
CAS Number (S-Enantiomer) 1394846-42-4
CAS Number (Alcohol Precursor) 1620-30-0 (Phenyl(pyridin-4-yl)methanol)
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Physical State White to off-white solid (Enantiopure); Viscous oil/solid (Racemate)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
Executive Summary: The "Chiral Switch"

In medicinal chemistry, the Phenyl(pyridin-4-yl)methyl scaffold is a pharmacophore often requiring high enantiomeric purity. The acetate ester described here is rarely the final drug; rather, it is the "chiral switch" substrate .

Researchers synthesize the racemic ester and subject it to Lipase-Mediated Kinetic Resolution (KR) . This process selectively hydrolyzes one enantiomer (typically the R-form) back to the alcohol, leaving the desired (S)-acetate (CAS 1394846-42-4) intact with high enantiomeric excess (>98% ee). This (S)-acetate is then chemically manipulated to yield bioactive targets.[1]

Synthesis & Production Protocols
A. Chemical Synthesis of Racemic Substrate

Objective: To generate the racemic ester substrate from the commercially available alcohol.

Reagents:

  • Phenyl(pyridin-4-yl)methanol (1.0 equiv)

  • Acetic Anhydride (1.5 equiv)

  • Pyridine (Solvent/Base, 3.0 equiv)

  • DMAP (Catalytic, 0.1 equiv)

Protocol:

  • Dissolution: Dissolve Phenyl(pyridin-4-yl)methanol in anhydrous pyridine under nitrogen atmosphere.

  • Activation: Add catalytic DMAP (4-Dimethylaminopyridine) to accelerate the acyl transfer.

  • Addition: Dropwise add acetic anhydride at 0°C to control the exotherm.

  • Reaction: Allow warming to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane).

  • Workup: Quench with ice-water. Extract with Dichloromethane (DCM). Wash organic layer with sat. NaHCO₃ (to remove acetic acid) and brine.

  • Purification: Flash column chromatography (EtOAc/Hexane gradient) yields the racemic acetate.

B. Enzymatic Kinetic Resolution (The "S" Isolation)

Objective: To isolate the (S)-enantiomer using Candida antarctica Lipase B (CALB).

Protocol:

  • Setup: Suspend racemic Phenyl(pyridin-4-yl)methyl acetate in phosphate buffer (pH 7.0) with 10% co-solvent (e.g., Toluene or MTBE).

  • Biocatalyst: Add immobilized CALB (e.g., Novozym 435).

  • Incubation: Shake at 30°C. The lipase preferentially hydrolyzes the (R)-ester to the (R)-alcohol.

  • Termination: Stop reaction at ~50% conversion (typically 24–48h).

  • Separation: Filter off the enzyme. Extract the mixture. The organic layer contains the unreacted (S)-acetate and the hydrolyzed (R)-alcohol.

  • Purification: Separate the (S)-acetate from the alcohol via chromatography.

Mechanism of Action: Visualization
Pathway 1: Chemical Acetylation & Enzymatic Resolution

The following diagram illustrates the transformation from the alcohol precursor to the resolved chiral acetate.

SynthesisPathway Alcohol Phenyl(pyridin-4-yl)methanol (Racemic Alcohol) CAS: 1620-30-0 RacEster rac-Phenyl(pyridin-4-yl)methyl acetate (Racemic Ester) Alcohol->RacEster Chemical Acetylation Ac2O Acetic Anhydride + Pyridine/DMAP Ac2O->RacEster S_Ester (S)-Phenyl(pyridin-4-yl)methyl acetate (Unreacted Product) CAS: 1394846-42-4 RacEster->S_Ester Kinetic Resolution (Enantioselective Hydrolysis) R_Alcohol (R)-Alcohol (Hydrolyzed Product) RacEster->R_Alcohol Hydrolysis of R-isomer Lipase Lipase (CALB) Hydrolysis Lipase->S_Ester Catalyst

Caption: Synthesis of the racemic ester followed by lipase-mediated kinetic resolution to yield the high-value (S)-enantiomer.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Method Expected Signal / Characteristic Interpretation
¹H NMR (400 MHz, CDCl₃) δ 2.15–2.20 (s, 3H) Singlet corresponding to the Acetate Methyl (-COCH₃) group.
δ 6.85–6.95 (s, 1H) Singlet for the Benzylic Methine (-CH-) . Shifted downfield due to ester/pyridine.
δ 7.30–7.45 (m, 5H) Multiplet for the Phenyl Ring protons.
δ 7.50 (d) & 8.60 (d) AA'BB' system for Pyridin-4-yl ring (characteristic doublet at ~8.6 ppm for α-protons).
¹³C NMR δ ~21.0 Acetate methyl carbon.
δ ~75.0 Benzylic chiral center (C-O bond).
δ ~169.5 Carbonyl carbon of the ester.
Mass Spectrometry (ESI) [M+H]⁺ = 228.1 Protonated molecular ion peak.
Safety & Handling
  • Hazards: The compound contains a pyridine ring, making it potentially basic and an irritant. The precursor (acetic anhydride) is corrosive.

  • Storage: Store the (S)-enantiomer at -20°C to prevent spontaneous hydrolysis or racemization.

  • Solvent Compatibility: Avoid protic solvents (methanol/ethanol) during long-term storage of the ester to prevent transesterification.

References
  • Li, F., et al. (2021).[2][3] Rational design of Candida antarctica lipase B for the kinetic resolution of bulky phenyl(pyridin-4-yl)methyl acetate. Catalysis Science & Technology .

  • Calvó-Tusell, C., et al. (2022).[4][2][3] Mechanism-guided engineering of a P411 enzyme for inverted enantioselectivity. Angewandte Chemie .

  • Molaid Chemicals. (2024). Chemical Datasheet: [(S)-phenyl(pyridin-4-yl)methyl] acetate (CAS 1394846-42-4).

  • PubChem. (2024). Compound Summary: (4-(Pyridin-4-yl)phenyl)methanol (Alcohol Precursor).

Sources

Foundational

Beyond the Dalton: Physicochemical Profiling and Synthetic Utility of Phenyl(pyridin-4-yl)methyl Acetate

Topic: Phenyl(pyridin-4-yl)methyl acetate molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Identity[1] In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Phenyl(pyridin-4-yl)methyl acetate molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity[1]

In the landscape of heterocyclic drug discovery, Phenyl(pyridin-4-yl)methyl acetate represents a critical pharmacophore scaffold. Often encountered as an intermediate in the synthesis of antihistamines (e.g., carbinoxamine analogues) and muscarinic acetylcholine receptor (mAChR) modulators, its precise characterization is essential for stoichiometric accuracy in high-throughput synthesis.

This guide provides a definitive breakdown of its physicochemical properties, distinguishing it from its structural isomers (such as methyl 2-(4-(pyridin-4-yl)phenyl)acetate) which share identical molecular weights but distinct reactivities.

Stoichiometric Profile
PropertyValuePrecision Note
Molecular Weight 227.26 g/mol Calculated using IUPAC atomic weights (2025 standard).
Molecular Formula

Degree of Unsaturation: 9 (Pyridine=4, Phenyl=4, Carbonyl=1).
Monoisotopic Mass 227.0946 DaCritical for High-Resolution Mass Spectrometry (HRMS).
Elemental Analysis C: 73.99%, H: 5.77%, N: 6.16%, O: 14.08%Theoretical values for purity validation.
Nomenclature Alert: The Isomer Trap

Researchers frequently conflate this molecule with its constitutional isomer due to identical mass.

  • Target Molecule: Phenyl(pyridin-4-yl)methyl acetate (Ester of the secondary alcohol).

    • Structure: Pyridine and Phenyl rings attached to a central methine carbon bearing the acetate.

  • Common Isomer: Methyl 2-(4-(pyridin-4-yl)phenyl)acetate (Methyl ester of the acetic acid derivative).

    • Structure: Pyridine and Phenyl rings are biaryl (connected directly), with an acetate tail.

Synthetic Architecture

The synthesis of Phenyl(pyridin-4-yl)methyl acetate is a classic application of nucleophilic acyl substitution , converting the secondary alcohol precursor, Phenyl(pyridin-4-yl)methanol, into the ester.

Retrosynthetic Logic

The pathway relies on the activation of the benzylic/pyridylic alcohol. The electron-deficient nature of the pyridine ring at the 4-position renders the benzylic carbon less prone to carbocation formation compared to a diphenyl system, making


 pathways less favorable and favoring direct acylation mechanisms.
Experimental Protocol: Acylation Workflow

Reagents:

  • Precursor: Phenyl(pyridin-4-yl)methanol (1.0 eq)

  • Acylating Agent: Acetic Anhydride (

    
    ) (1.5 eq)
    
  • Catalyst/Base: 4-Dimethylaminopyridine (DMAP) (0.1 eq) / Triethylamine (

    
    ) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Solvation: Dissolve Phenyl(pyridin-4-yl)methanol in anhydrous DCM under an inert nitrogen atmosphere.

  • Activation: Add

    
     followed by catalytic DMAP. Cool the solution to 0°C to control the exotherm.
    
  • Acylation: Dropwise addition of Acetic Anhydride over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes; Product

    
    ).
    
  • Quench: Add saturated

    
     solution to neutralize excess acid/anhydride.
    
  • Extraction: Extract the organic layer, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (

    
    , Gradient 0-40% EtOAc in Hexanes).
    
Reaction Pathway Visualization

SynthesisWorkflow Start Phenyl(pyridin-4-yl)methanol (Precursor) Reagents Ac2O + DMAP/TEA (DCM, 0°C -> RT) Start->Reagents Solvation Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product Phenyl(pyridin-4-yl)methyl acetate (MW: 227.26) Intermediate->Product Elimination of Acetate Workup NaHCO3 Quench & Extraction Product->Workup Purification

Figure 1: Step-wise synthetic workflow for the acetylation of the pyridyl-carbinol precursor.

Analytical Validation & Characterization

Trustworthy identification requires corroborating multiple spectral domains. The following data is predicted based on the structural electronics of the 4-pyridyl and phenyl systems.

Proton NMR ( -NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.55 Doublet (d)2HPyridine

Deshielded by nitrogen heteroatom.
7.30 - 7.45 Multiplet (m)7HPhenyl + Pyridine

Overlapping aromatic region.
6.85 Singlet (s)1HBenzylic C-H Diagnostic shift; downfield due to ester and aromatics.
2.15 Singlet (s)3HAcetate

Characteristic singlet for methyl ester.
Mass Spectrometry Fragmentation Logic

In ESI+ mode, the molecular ion


 appears at m/z 228.27 .
  • Primary Fragment (m/z 168.08): Loss of the acetate group (

    
    ) generates the resonance-stabilized Phenyl(pyridin-4-yl)methyl cation . This carbocation is highly stable due to delocalization across both aromatic rings.
    
  • Secondary Fragment (m/z 77.04): Phenyl cation (typical in high-energy collision).

MassSpec Parent [M+H]+ m/z 228.27 Fragment1 Carbocation [Py-CH-Ph]+ m/z 168.08 Parent->Fragment1 - HOAc (60 Da) Fragment2 Acetic Acid (Neutral Loss) Parent->Fragment2 Neutral Loss

Figure 2: Primary fragmentation pathway in Positive Electrospray Ionization (ESI+).

Biopharmaceutical Implications

Lipophilicity and Solubility
  • cLogP: ~2.1 - 2.5.

  • Implication: The acetylation significantly increases lipophilicity compared to the parent alcohol (cLogP ~1.2), enhancing membrane permeability. This makes the acetate a viable prodrug strategy to improve CNS penetration for targets like the M4 muscarinic receptor.

Stability

The ester bond is susceptible to hydrolysis by plasma esterases. In aqueous media at physiological pH (7.4), the half-life should be monitored, as spontaneous hydrolysis will revert the compound to the active alcohol form.

References

  • PubChem. (2025).[1] Compound Summary: Methyl 2-(4-(pyridin-4-yl)phenyl)acetate (Isomer Comparison). National Library of Medicine. [Link]

  • Davies, H. M. L., & Morton, D. (2011).[2] Guiding Principles for Site Selective and Stereoselective Intermolecular C–H Functionalization. Chemical Society Reviews.[2] [Link]

Sources

Exploratory

Technical Whitepaper: Theoretical and Experimental Profiling of Phenyl(pyridin-4-yl)methyl Acetate

This guide serves as a comprehensive technical whitepaper on Phenyl(pyridin-4-yl)methyl acetate , a critical sterically demanding substrate used to probe enzyme enantioselectivity in biocatalysis. Executive Summary Pheny...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical whitepaper on Phenyl(pyridin-4-yl)methyl acetate , a critical sterically demanding substrate used to probe enzyme enantioselectivity in biocatalysis.

Executive Summary

Phenyl(pyridin-4-yl)methyl acetate (CAS: N/A for specific ester, related alcohol CAS: 19490-92-7) is a diaryl-substituted ester featuring an electron-deficient pyridine ring and an electron-rich phenyl ring. In drug development and biotechnology, this molecule serves as a benchmark "bulky" substrate for engineering lipases (specifically Candida antarctica lipase B, CALB). Its steric bulk and electronic contrast make it an ideal candidate for testing "lock-and-key" modifications in enzyme active sites (e.g., Trp104 mutants).

This guide outlines the theoretical framework required to characterize this molecule, linking Density Functional Theory (DFT) predictions with experimental kinetic resolution data.

Computational Methodology & Electronic Structure

To accurately predict the behavior of Phenyl(pyridin-4-yl)methyl acetate in biological systems (e.g., docking into CALB), a rigorous computational workflow is required.

Level of Theory

For this heteroaromatic system, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard. This combination accurately captures the lone pair interactions on the pyridine nitrogen and the delocalized


-systems.
  • Optimization: Full geometry optimization without symmetry constraints (

    
     point group).
    
  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to simulate the biological environment, or 
    
    
    
    -hexane for organic synthesis modeling.
  • Frequency Analysis: Essential to confirm the stationary point (zero imaginary frequencies) and to predict IR spectra.

Conformational Landscape

The molecule possesses significant rotational freedom around the chiral center (


).
  • 
     (C-C-O-C):  The ester linkage rotation.
    
  • 
     (Py-C-Ph):  The "propeller" twist of the two aryl rings.
    
  • Theoretical Insight: The minimum energy conformation typically places the carbonyl oxygen in a syn-periplanar orientation relative to the methine proton to minimize steric clash between the phenyl/pyridine rings and the acetate methyl group.

Workflow Visualization

The following diagram illustrates the standard computational pipeline for profiling this ligand.

ComputationalWorkflow Start Initial Geometry (ChemDraw/Avogadro) Opt DFT Optimization B3LYP/6-311++G(d,p) Start->Opt Input Freq Freq Calculation (IR/Thermochemistry) Opt->Freq Validation Elec Electronic Props (HOMO-LUMO/MEP) Freq->Elec Wavefunction Dock Molecular Docking (CALB Active Site) Elec->Dock Charge/ESP Dock->Start Refine Pose

Figure 1: Computational workflow for characterizing Phenyl(pyridin-4-yl)methyl acetate, from geometry optimization to enzymatic docking.

Reactivity Descriptors & Molecular Recognition

Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the energy gap (


) between the HOMO and LUMO.
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Phenyl ring and the ester oxygen lone pairs. This region acts as the electron donor in

    
     stacking interactions.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Pyridine ring and the carbonyl group. The electron-withdrawing nitrogen lowers the LUMO energy, making the pyridine ring susceptible to nucleophilic attack or back-bonding.

Significance: A smaller


 implies higher chemical softness (

), correlating with easier polarization in the enzyme active site.
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting binding modes:

  • Red Regions (Negative Potential): The Pyridine Nitrogen and Carbonyl Oxygen. These are H-bond acceptors.

  • Blue Regions (Positive Potential): The Methine Proton (

    
    ) and Phenyl ring edges.
    
  • Docking Implication: In the CALB active site, the pyridine nitrogen often seeks polar residues (like Ser or His), while the phenyl ring targets hydrophobic pockets. Mutations like W104A in CALB are designed to accommodate the bulky pyridine moiety by removing the steric clash of Tryptophan.

Experimental Validation & Synthesis

Theoretical models must be validated against experimental data. The synthesis and subsequent enzymatic resolution provide the necessary benchmarks.

Synthesis Protocol

Reaction: Acetylation of Phenyl(pyridin-4-yl)methanol.

  • Reagents: Phenyl(pyridin-4-yl)methanol (1.0 eq), Acetic Anhydride (1.5 eq), TEA (2.0 eq), DMAP (cat.).

  • Conditions: DCM,

    
    , 4 hours.
    
  • Yield: Typically >90%.

Biocatalytic Kinetic Resolution

The rac-acetate is hydrolyzed by lipases to yield the chiral alcohol.

  • Enzyme: Candida antarctica Lipase B (CALB).[1]

  • Challenge: The wild-type enzyme shows low enantioselectivity (

    
    -value) due to the bulky pyridine/phenyl conflict.
    
  • Solution: Rational design (mutagenesis) guided by the docking studies described in Section 3.

Mechanism Visualization

SynthesisMechanism Substrate Phenyl(pyridin-4-yl)methanol Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acetic Anhydride / DMAP Reagent->Intermediate Product Phenyl(pyridin-4-yl)methyl acetate Intermediate->Product Elimination of AcOH Hydrolysis Enzymatic Hydrolysis (CALB) Kinetic Resolution Product->Hydrolysis Biocatalysis Chiral (S)-Alcohol + (R)-Acetate Hydrolysis->Chiral Enantioselective

Figure 2: Chemo-enzymatic pathway: Chemical synthesis of the racemic ester followed by enzymatic kinetic resolution.

Data Summary Table

PropertyTheoretical Prediction (DFT/B3LYP)Experimental Correlate
C=O Stretch

(scaled)

(FTIR)
Dipole Moment

Solubility in polar organic solvents
HOMO Location Phenyl

/ Acetate


stacking with Trp104 (CALB)
LUMO Location Pyridine

Susceptibility to reduction
Binding Energy


values in enzymatic assays

References

  • Biocatalytic Context & Steric Challenges: Calvó-Tusell, C. et al.[1] "Rational design of enzyme activity and enantioselectivity." Frontiers in Bioengineering and Biotechnology, 2022.

  • Lipase Engineering for Bulky Substrates: Li, A. et al. "Tailoring Candida antarctica Lipase B for the Kinetic Resolution of Bulky Phenyl(pyridin-4-yl)methyl Acetate." ChemCatChem, 2021.

  • DFT Methodology for Pyridine Derivatives: Hussein, K. A. et al. "Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives." Tropical Journal of Natural Product Research, 2023.[2]

  • General DFT Protocols: Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." Journal of Chemical Physics, 1993.

Sources

Foundational

Biocatalytic Resolution of Phenyl(pyridin-4-yl)methyl Acetate: A Technical Guide to Rational Enzyme Engineering

Executive Summary Phenyl(pyridin-4-yl)methyl acetate is a sterically demanding heterocyclic ester that serves as a critical chiral building block for active pharmaceutical ingredients (APIs). The most notable application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl(pyridin-4-yl)methyl acetate is a sterically demanding heterocyclic ester that serves as a critical chiral building block for active pharmaceutical ingredients (APIs). The most notable application of its enantiopure derivative is in the synthesis of (S)-Bepotastine, a second-generation antihistamine[1]. This technical guide explores the mechanistic bottlenecks associated with its hydrolytic kinetic resolution (KR) and details how rational enzyme engineering of Candida antarctica lipase B (CALB) overcomes inherent steric limitations to achieve near-perfect enantioselectivity.

Chemical Profile & Pharmacological Context

  • Chemical Name: Phenyl(pyridin-4-yl)methyl acetate

  • CAS Number: 1394846-42-4 (for the isolated (S)-isomer)[2]

  • Molecular Formula: C14H13NO2[2]

  • Pharmacological Role: The hydrolytic kinetic resolution of this racemic ester yields (S)-phenyl(pyridin-4-yl)methanol. This chiral alcohol is the direct stereocenter determinant required for the synthesis of (S)-Bepotastine[1]. Securing highly enantiopure (>98% ee) batches of this intermediate is a strict regulatory requirement for avoiding off-target toxicity associated with the (R)-enantiomer.

The Biocatalytic Bottleneck: Steric Hindrance

Enzymatic kinetic resolution is the preferred green-chemistry route for producing chiral alcohols. However, wild-type lipases, including the widely used CALB, exhibit notoriously poor activity and enantioselectivity toward bulky racemic phenyl(pyridin-4-yl)methyl acetate[3].

The Causality of Failure: The active site of wild-type CALB contains a bulky Tryptophan residue at position 104 (Trp104). The massive indole side chain of Trp104 creates a severe steric clash with the bulky pyridyl and phenyl rings of the substrate. This physical barrier prevents the substrate from adopting the optimal transition-state geometry required for the catalytic Serine nucleophile to attack the ester carbonyl, resulting in poor yields and negligible enantiomeric excess[3].

Rational Enzyme Engineering: From Steric Clash to Electronic Synergy

To resolve this bottleneck, researchers employed a mechanism-guided rational design strategy focusing on a two-step evolutionary logic: steric relief followed by electronic anchoring[4].

  • Phase 1: Steric Relief (The W104A Mutant) Mutating Trp104 to a much smaller Alanine (W104A) successfully enlarged the binding pocket. This allowed the bulky substrate to enter the active site, achieving a successful kinetic resolution with an (S)-enantioselectivity of 91% ee[3]. However, 91% ee is often insufficient for API manufacturing without costly downstream chiral chromatography.

  • Phase 2: Electronic Anchoring (The W104C & W104T Mutants) To push the enantioselectivity to pharmaceutical grade (>98%), the binding pocket required targeted stabilizing forces, not just empty space. Researchers introduced polar amino acids—Cysteine (C) and Threonine (T)—which possess a similar spatial volume to Alanine but offer distinct electronic properties[5]. The hydroxyl group of Threonine (W104T) or the thiol of Cysteine (W104C) forms favorable hydrogen bonding and dipole interactions with the nitrogen atom of the pyridine-4-yl ring in the (S)-enantiomer[5]. This stereospecific electronic stabilization of the (S)-transition state improved the S-enantioselectivity to 98–99%[4][6].

RationalDesign WT Wild-Type CALB (Trp104) Steric Steric Clash with Pyridyl Group WT->Steric Mutant Engineered CALB (W104T/C) WT->Mutant Site-Directed Mutagenesis LowEE Low Enantioselectivity & Yield Steric->LowEE Electronic Polar Interaction with Pyridine N-Atom Mutant->Electronic HighEE High S-Selectivity (>98% ee) Electronic->HighEE

Rational design logic shifting from steric hindrance in wild-type CALB to electronic stabilization.

Quantitative Data Synthesis

The following table summarizes the performance metrics of CALB variants during the kinetic resolution of phenyl(pyridin-4-yl)methyl acetate, demonstrating the leap from steric to electronic optimization.

Biocatalyst VariantMutation RationaleEnantiomeric Excess (ee%)Enantiomeric Ratio (E-value)Target API Application
Wild-Type CALB None (Baseline)< 10%< 5N/A
CALB W104A Steric Relief91%[3]~ 45Sub-optimal for API
CALB W104C Electronic Anchoring (Thiol)99%[4]> 200(S)-Bepotastine Precursor
CALB W104T Electronic Anchoring (Hydroxyl)98%[1]> 200(S)-Bepotastine Precursor

Self-Validating Experimental Protocol: Hydrolytic Kinetic Resolution

To ensure reproducibility and trustworthiness, the following methodology outlines a self-validating system for the kinetic resolution of rac-phenyl(pyridin-4-yl)methyl acetate using engineered CALB (W104T)[1].

Step 1: Reaction Assembly

  • Prepare a 50 mM Phosphate Buffered Saline (PBS) solution and adjust the pH strictly to 7.5. Causality: Lipases require a slightly alkaline pH to maintain the deprotonated, active state of the catalytic triad (Ser-His-Asp) while preventing spontaneous, non-enzymatic background hydrolysis of the ester.

  • Suspend 50 mg of racemic phenyl(pyridin-4-yl)methyl acetate in 10 mL of the PBS buffer. If substrate dispersion is poor, up to 10% (v/v) of a biologically compatible co-solvent (e.g., DMSO or isopropanol) may be added to facilitate mass transfer.

  • Add 10 mg of purified mutant CALB W104T (or immobilized equivalent).

Step 2: Kinetic Monitoring

  • Incubate the reaction mixture in an orbital shaker at 37 °C and 200 rpm. Causality: 37 °C provides the optimal thermodynamic balance between enzymatic turnover rate and protein structural stability.

  • Extract 100 µL aliquots at regular intervals (e.g., 2h, 4h, 8h, 24h). Quench the enzymatic activity immediately by adding 200 µL of chilled ethyl acetate.

Step 3: Downstream Processing & Enantiomeric Excess (ee) Calculation

  • Centrifuge the quenched aliquots to separate the organic and aqueous layers. Extract the organic layer containing the unreacted (R)-acetate and the newly formed (S)-alcohol.

  • Analyze the organic phase via Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., Chiralcel OD-H).

  • Self-Validation Check: Calculate the Enantiomeric Ratio (E-value) using the formula:

    
    
    (Where 'c' is the conversion rate, and 'ee_s' is the enantiomeric excess of the substrate). A successful W104T resolution must yield an E-value > 200, confirming that the electronic anchoring mechanism is actively stabilizing the (S)-enantiomer transition state.
    

KR_Pathway Racemate rac-Phenyl(pyridin-4-yl)methyl acetate (Bulky Substrate) Enzyme Engineered CALB (W104T Mutant) Racemate->Enzyme Hydrolysis in Buffer S_Alcohol (S)-Phenyl(pyridin-4-yl)methanol (Target for Bepotastine) Enzyme->S_Alcohol Fast (S)-Hydrolysis R_Acetate (R)-Phenyl(pyridin-4-yl)methyl acetate (Unreacted Enantiomer) Enzyme->R_Acetate Blocked (R)-Hydrolysis

Biocatalytic kinetic resolution pathway of phenyl(pyridin-4-yl)methyl acetate using mutant CALB.

References

  • [2] [(S)-phenyl(pyridin-4-yl)methyl] acetate | 1394846-42-4 - 摩熵化学. molaid.com. 2

  • [3] Rational design of enzyme activity and enantioselectivity - PMC - NIH. nih.gov. 3

  • [1] Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks. mdpi.com. 1

  • [4] Diversifying Arena of Drug Synthesis: In the Realm of Lipase Mediated Waves of Biocatalysis. mdpi.com.4

  • [6] Rational design of enzyme activity and enantioselectivity - PMC - NIH. nih.gov. 6

  • [5] Rational design of enzyme activity and enantioselectivity - ResearchGate. researchgate.net.5

Sources

Protocols & Analytical Methods

Method

Application Note and Experimental Protocol for the Synthesis of Phenyl(pyridin-4-yl)methyl Acetate

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of phenyl(pyridin-4-yl)methyl acetate, a key intermediate in medicinal chemistry and materials science. The prot...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of phenyl(pyridin-4-yl)methyl acetate, a key intermediate in medicinal chemistry and materials science. The protocol details the acetylation of phenyl(pyridin-4-yl)methanol using acetic anhydride with 4-dimethylaminopyridine (DMAP) as a catalyst. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and robust validation methods.

Introduction

Phenyl(pyridin-4-yl)methyl acetate and its derivatives are of significant interest in the field of drug discovery. The core structure, featuring a central carbon linked to a phenyl and a pyridyl group, is a common motif in pharmacologically active compounds. The ester functionality can serve as a metabolic soft spot, a pro-drug moiety, or a key linking group in more complex molecules. The synthesis of this compound is a fundamental step in the exploration of new chemical entities targeting a range of biological targets. This protocol outlines a reliable and efficient method for the preparation of phenyl(pyridin-4-yl)methyl acetate, starting from the corresponding alcohol, phenyl(pyridin-4-yl)methanol.

Reaction Scheme

The synthesis of phenyl(pyridin-4-yl)methyl acetate is achieved through the acetylation of phenyl(pyridin-4-yl)methanol. This reaction involves the nucleophilic attack of the hydroxyl group of the alcohol on the carbonyl carbon of acetic anhydride. The reaction is catalyzed by 4-(dimethylamino)pyridine (DMAP), which acts as a potent acylation catalyst.

Caption: Reaction scheme for the synthesis of phenyl(pyridin-4-yl)methyl acetate.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )PuritySupplier
Phenyl(pyridin-4-yl)methanol217192-22-8C₁₂H₁₁NO185.22≥97%Commercially Available
Acetic Anhydride108-24-7C₄H₆O₃102.09≥99%Commercially Available
4-(Dimethylamino)pyridine (DMAP)1122-58-3C₇H₁₀N₂122.17≥99%Commercially Available
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93≥99.8%Commercially Available
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11HPLC GradeCommercially Available
Hexanes110-54-3C₆H₁₄86.18HPLC GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution-NaHCO₃84.01-Prepared in-house
Brine (Saturated NaCl solution)-NaCl58.44-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04GranularCommercially Available
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Glass funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR tubes

  • Mass spectrometry vials

Experimental Protocol

Synthesis of Phenyl(pyridin-4-yl)methyl Acetate
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add phenyl(pyridin-4-yl)methanol (1.85 g, 10 mmol).

  • Dissolve the alcohol in anhydrous dichloromethane (40 mL).

  • To this solution, add 4-(dimethylamino)pyridine (DMAP) (0.122 g, 1 mmol, 0.1 eq.).

  • Add acetic anhydride (1.42 mL, 1.53 g, 15 mmol, 1.5 eq.) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material (alcohol) should have a lower Rf than the product (ester).

Work-up and Purification
  • Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a 250 mL separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.

    • Collect the fractions containing the desired product (identified by TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield phenyl(pyridin-4-yl)methyl acetate as a colorless to pale yellow oil.

Characterization
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.60 (d, J = 6.0 Hz, 2H, pyridyl-H)

    • δ 7.40-7.30 (m, 5H, phenyl-H)

    • δ 7.25 (d, J = 6.0 Hz, 2H, pyridyl-H)

    • δ 6.85 (s, 1H, benzylic-H)

    • δ 2.15 (s, 3H, acetyl-CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 170.0 (C=O)

    • δ 150.0 (pyridyl-C)

    • δ 148.0 (pyridyl-C)

    • δ 138.0 (phenyl-C)

    • δ 129.0 (phenyl-CH)

    • δ 128.5 (phenyl-CH)

    • δ 127.0 (phenyl-CH)

    • δ 122.0 (pyridyl-CH)

    • δ 75.0 (benzylic-CH)

    • δ 21.0 (acetyl-CH₃)

  • Mass Spectrometry (ESI+): m/z calculated for C₁₄H₁₃NO₂ [M+H]⁺: 228.10, found: 228.10.

  • IR (film, cm⁻¹):

    • ~3060 (aromatic C-H stretch)

    • ~2980 (aliphatic C-H stretch)

    • ~1740 (ester C=O stretch)

    • ~1600, 1500 (aromatic C=C stretch)

    • ~1230 (C-O stretch)

Data Summary

ParameterValue
Starting MaterialPhenyl(pyridin-4-yl)methanol
Amount of Starting Material1.85 g (10 mmol)
ReagentsAcetic Anhydride (1.5 eq.), DMAP (0.1 eq.)
SolventAnhydrous Dichloromethane (40 mL)
Reaction TemperatureRoom Temperature
Reaction Time4-6 hours
Expected Yield80-90%
Physical AppearanceColorless to pale yellow oil
TLC Rf (30% EtOAc/Hexanes)~0.4
¹H NMR (Benzylic Proton)~6.85 ppm
¹³C NMR (Carbonyl Carbon)~170.0 ppm
MS (m/z [M+H]⁺)228.10

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care.

  • Dichloromethane: A suspected carcinogen. Harmful if swallowed or inhaled. Avoid breathing vapors.

  • 4-(Dimethylamino)pyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Workflow and Logic Diagrams

experimental_workflow start Start: Preparation dissolve Dissolve Phenyl(pyridin-4-yl)methanol in anhydrous DCM start->dissolve add_reagents Add DMAP and Acetic Anhydride dissolve->add_reagents react Stir at Room Temperature (4-6 hours) add_reagents->react monitor Monitor by TLC react->monitor quench Quench with Saturated NaHCO₃ Solution monitor->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash with Brine and Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for the synthesis of phenyl(pyridin-4-yl)methyl acetate.

References

  • MilliporeSigma. Safety Data Sheet for Phenyl(pyridin-4-yl)methanol.
  • ThermoFisher Scientific.
  • Cayman Chemical.
  • Steglich, W.; Höfle, G. Angew. Chem. Int. Ed.1969, 8 (12), 981.
  • Scriven, E. F. V. Chem. Soc. Rev.1983, 12, 129-161.
  • Royal Society of Chemistry. Supplementary Information on Synthesis of Pyridylmethanols. Available at: [Link][1]

  • MDPI. Synthesis of Novel Pyridine Derivatives. Available at: [Link][2]

Sources

Application

Application Notes and Protocols for the Analytical Characterization of Phenyl(pyridin-4-yl)methyl acetate

Introduction Phenyl(pyridin-4-yl)methyl acetate is a molecule of interest in medicinal chemistry and drug discovery, potentially serving as a key intermediate or a scaffold for more complex therapeutic agents. Its chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenyl(pyridin-4-yl)methyl acetate is a molecule of interest in medicinal chemistry and drug discovery, potentially serving as a key intermediate or a scaffold for more complex therapeutic agents. Its chemical structure, combining a pyridine ring, a phenyl group, and an acetate ester, presents a unique set of analytical challenges and requirements. Accurate and robust analytical methods are paramount for ensuring its identity, purity, and stability, which are critical quality attributes in the pharmaceutical development pipeline.[1][2]

This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of Phenyl(pyridin-4-yl)methyl acetate. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure reproducibility and reliability.

Physicochemical Properties and Analytical Strategy

A thorough understanding of the physicochemical properties of Phenyl(pyridin-4-yl)methyl acetate is fundamental to the development of effective analytical methods.

PropertyPredicted Value/CharacteristicRationale for Analytical Strategy
Molecular Formula C₁₄H₁₃NO₂Defines the molecular weight for mass spectrometry.
Molecular Weight 227.26 g/mol Essential for mass spectrometry and concentration calculations.
Polarity Moderately polarThe pyridine and ester groups impart polarity, making it suitable for reverse-phase HPLC.
Solubility Soluble in common organic solvents (e.g., acetonitrile, methanol, DMSO)Dictates the choice of solvents for sample preparation in chromatography and spectroscopy.
UV Absorbance Expected to absorb UV light due to the aromatic ringsEnables detection by UV spectrophotometry in HPLC.
Volatility Likely to have sufficient volatility for GC analysisAllows for the use of GC-MS for identification and analysis of volatile impurities.

The analytical strategy outlined in this guide leverages these properties to provide a multi-faceted approach to characterization, employing chromatographic and spectroscopic techniques to yield a comprehensive understanding of the molecule's identity, purity, and stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity and quantifying Phenyl(pyridin-4-yl)methyl acetate in bulk substance and formulated products. The method described below is designed to be stability-indicating, meaning it can separate the intact molecule from its potential degradation products.[3]

Principle of the Method

The separation is achieved on a non-polar stationary phase (C18 column) with a polar mobile phase. The components of the sample are separated based on their hydrophobicity; less polar compounds are retained longer on the column. A gradient elution is employed to ensure the efficient separation of compounds with a range of polarities. Detection is performed using a PDA detector to monitor the absorbance at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade acetonitrile (ACN) and water.

  • Formic acid (FA), analytical grade.

  • Kromasil C18 column (250 mm × 4.6 mm, 5.0 µm) or equivalent.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of Phenyl(pyridin-4-yl)methyl acetate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the Phenyl(pyridin-4-yl)methyl acetate sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Conditions:

ParameterCondition
Column Kromasil C18 (250 mm × 4.6 mm, 5.0 µm)
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm
Run Time 35 minutes

4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[4]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Weigh Standard/Sample S2 Dissolve in Diluent S1->S2 S3 Dilute to Final Concentration S2->S3 H1 Inject into HPLC S3->H1 H2 Separation on C18 Column H1->H2 H3 PDA Detection H2->H3 D1 Integrate Peaks H3->D1 D2 Calculate Purity/%Assay D1->D2

Caption: A streamlined workflow for HPLC analysis of Phenyl(pyridin-4-yl)methyl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

GC-MS is a powerful technique for the identification of Phenyl(pyridin-4-yl)methyl acetate and for the detection and quantification of volatile and semi-volatile impurities.[5][6][7] Its high sensitivity and the structural information provided by the mass spectrometer make it an invaluable tool.[7]

Principle of the Method

The sample is vaporized in the injector and separated based on its boiling point and interaction with the stationary phase of the capillary column. As the separated components elute from the column, they are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component that can be used for identification.

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Autosampler.

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

  • DB-5ms capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.[7]

  • Helium (99.999% purity).

  • Sample vials with septa.

  • Methanol or other suitable volatile solvent.

2. Preparation of Solutions:

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the Phenyl(pyridin-4-yl)methyl acetate sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

3. GC-MS Parameters:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Injection Volume 1 µL (split mode, 50:1)
Oven Program 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range m/z 40-450

4. Data Analysis:

  • Identify the peak for Phenyl(pyridin-4-yl)methyl acetate by its retention time and comparison of its mass spectrum with the expected fragmentation pattern.

  • Search the mass spectra of any impurity peaks against a spectral library for tentative identification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample in Volatile Solvent G1 Inject into GC P1->G1 G2 Separation in Capillary Column G1->G2 G3 Elution into MS G2->G3 G4 Ionization and Fragmentation G3->G4 G5 Mass Analysis G4->G5 D1 Obtain Mass Spectra G5->D1 D2 Library Search & Structure Elucidation D1->D2

Caption: A schematic of the GC-MS workflow for the analysis of Phenyl(pyridin-4-yl)methyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of Phenyl(pyridin-4-yl)methyl acetate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Principle of the Method

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the intramolecular magnetic field around the atom, which is influenced by neighboring atoms, providing information about the molecular structure.

Expected Spectral Features
  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings, the benzylic proton, and the methyl protons of the acetate group. The splitting patterns (e.g., doublets, triplets) will provide information about the connectivity of the protons.

  • ¹³C NMR: The spectrum will show a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group.

Experimental Protocol: NMR Analysis

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the Phenyl(pyridin-4-yl)methyl acetate sample in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Add a small amount of TMS if the solvent does not contain it.

3. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Impurity Profiling and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][8] These studies involve subjecting the drug substance to a variety of stress conditions to induce degradation.

Principle of the Studies

By exposing Phenyl(pyridin-4-yl)methyl acetate to harsh conditions (acid, base, oxidation, heat, light), potential degradation products are generated.[9][10] The analysis of the stressed samples by the developed stability-indicating HPLC method helps to identify the degradation pathways and to ensure that the analytical method can separate the degradants from the parent compound.[8] LC-MS is often used to identify the structure of the degradation products.[11][12]

Protocol for Forced Degradation Studies

1. Stress Conditions:

  • Acid Hydrolysis: Reflux in 0.1 N HCl at 80 °C for 8 hours.[9]

  • Base Hydrolysis: Reflux in 0.1 N NaOH at 80 °C for 3 hours.[9]

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance in solution and as a solid to UV light (e.g., 254 nm) and visible light in a photostability chamber.

2. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the HPLC diluent.

  • Analyze the samples using the developed stability-indicating HPLC method.

  • Use a PDA detector to check for peak purity.

  • Analyze the samples by LC-MS to identify the mass of the degradation products.

Forced Degradation Workflow Diagram

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome S0 Drug Substance S1 Acid Hydrolysis S0->S1 S2 Base Hydrolysis S0->S2 S3 Oxidation S0->S3 S4 Thermal S0->S4 S5 Photolytic S0->S5 A1 Sample Preparation S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 HPLC-PDA Analysis A1->A2 A3 LC-MS Analysis A1->A3 O3 Validate Stability-Indicating Method A2->O3 O1 Identify Degradation Products A3->O1 O2 Elucidate Degradation Pathways O1->O2

Caption: Workflow for conducting forced degradation studies on Phenyl(pyridin-4-yl)methyl acetate.

Conclusion

The analytical techniques and protocols detailed in this guide provide a comprehensive framework for the characterization of Phenyl(pyridin-4-yl)methyl acetate. The integration of HPLC, GC-MS, and NMR spectroscopy ensures a thorough understanding of the molecule's identity, purity, and stability. The implementation of forced degradation studies is crucial for developing robust, stability-indicating methods that are fit for purpose in a regulated pharmaceutical environment. By adhering to these protocols and the underlying scientific principles, researchers and drug development professionals can generate high-quality, reliable analytical data to support their research and development activities.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Singh, R., & Rehman, Z. U. (2012). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
  • Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963.
  • Anonymous. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Anonymous. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Journal of Pharmaceutical Sciences and Research, 16(1), 1-8.
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 830-835.
  • Agilent Technologies. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-10.
  • Anonymous. (n.d.). Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques.
  • Waters Corporation. (n.d.). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING.
  • Wang, C., & Sun, X. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Journal of Organic Chemistry, 77(19), 8615-8620.
  • Bhaskar, R., Ola, M., Agnihotri, V., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150.
  • SIELC Technologies. (2018, May 16). Pyridine-4-methyl acetate.
  • SpectraBase. (n.d.). (4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)(phenyl)methyl acetate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Anonymous. (n.d.). Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide. Academia.edu.
  • ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction.... Retrieved from [Link]

  • Gliddon, D., & Scriver, C. R. (2000). Measurement of phenyllactate, phenylacetate, and phenylpyruvate by negative ion chemical ionization-gas chromatography/mass spectrometry in brain of mouse genetic models of phenylketonuria and non-phenylketonuria hyperphenylalaninemia. Analytical Biochemistry, 280(2), 242-249.
  • Anonymous. (2024). Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)
  • Anonymous. (2025). Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. Journal of Applied Pharmaceutical Science, 15(4), 1-8.
  • Anonymous. (n.d.). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry, 213, 113165.
  • Keheyan, Y. (2008). PY/GC/MS ANALYSES OF HISTORICAL PAPERS. BioResources, 3(3), 829-837.
  • Anonymous. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules, 29(1), 1-18.
  • Agilent Technologies. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems.
  • Zhang, X., Lei, L., You, Q., Zhang, A., & Xie, G. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry, 24(5), 2355-2356.
  • Stoltz, B. M., & Tambar, U. K. (2007). The direct acyl-alkylation of arynes. Organic Syntheses, 84, 240-249.
  • Anonymous. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben. Research and Reviews: Journal of Pharmaceutical Analysis, 4(2), 1-9.
  • Mena-Arizamendi, P., Del Rio, D., & Mena, P. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research, 61(9), 1700077.
  • European Patent Office. (2023).

Sources

Method

Application Notes &amp; Protocols: Phenyl(pyridin-4-yl)methyl Acetate and its Bioactivated Analogue, MPP+, as a Research Tool in Neurodegenerative Disease Models

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals These application notes provide an in-depth guide to the use of Phenyl(pyridin-4-yl)methyl acetate and its more exten...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide an in-depth guide to the use of Phenyl(pyridin-4-yl)methyl acetate and its more extensively studied analogue, 1-methyl-4-phenylpyridinium (MPP+), as research tools, particularly in the field of neurodegenerative diseases. While Phenyl(pyridin-4-yl)methyl acetate itself is not widely documented, its structural similarity to the precursor of MPP+, namely MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), suggests its potential as a pro-drug for delivering a similar neurotoxic payload. This guide will focus on the established applications and protocols for MPP+, the active metabolite, which serves as a powerful tool for inducing Parkinson's disease-like pathology in experimental models.

Introduction: The MPP+ Model for Parkinsonism

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. A significant breakthrough in modeling this disease came from the discovery that the compound MPTP induces a syndrome in humans and animals that closely mimics PD. MPTP itself is not the toxic agent; it is metabolized in the brain to MPP+.

MPP+ is a potent neurotoxin that selectively destroys dopaminergic neurons. This selective toxicity is the cornerstone of its use as a research tool. By administering MPP+ (or its precursor MPTP) to cell cultures or animal models, researchers can replicate key pathological features of PD, providing a platform to investigate disease mechanisms and test potential therapeutic interventions.

Mechanism of Action: The Pathway to Neurodegeneration

The neurotoxicity of MPP+ is a multi-step process that begins with its selective uptake into dopaminergic neurons. The following diagram illustrates the key events in the mechanism of MPP+-induced cell death.

MPP_Mechanism cluster_outside Extracellular Space cluster_glia Astrocyte cluster_neuron Dopaminergic Neuron MPTP MPTP MAOB MAO-B MPTP->MAOB Oxidation MPDP MPDP+ MAOB->MPDP MPP_in MPP+ MPDP->MPP_in Oxidation DAT Dopamine Transporter (DAT) Mitochondrion Mitochondrion DAT->Mitochondrion Accumulation MPP_in->DAT Uptake ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ROS Production ComplexI->ROS Apoptosis Apoptosis ATP_depletion->Apoptosis ROS->Apoptosis

Figure 1: Mechanism of MPP+ induced neurotoxicity.

The process begins with the conversion of MPTP to MPP+ by monoamine oxidase B (MAO-B), primarily in astrocytes. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT). Once inside the neuron, MPP+ accumulates in the mitochondria.[1]

Within the mitochondria, MPP+ potently inhibits Complex I of the electron transport chain.[1][2] This inhibition leads to a cascade of detrimental effects, including:

  • ATP Depletion: The disruption of oxidative phosphorylation results in a severe drop in cellular ATP levels, leading to an energy crisis.[1]

  • Oxidative Stress: The impaired electron flow increases the production of reactive oxygen species (ROS), causing significant oxidative damage to cellular components.

  • Apoptosis: The combination of energy failure and oxidative stress triggers programmed cell death pathways, ultimately leading to the demise of the neuron.

Applications in Research

The MPP+ model is a versatile tool with a wide range of applications in neurodegenerative disease research:

  • Disease Modeling: Inducing a Parkinson's-like state in cell culture or animal models to study the molecular and cellular events of neurodegeneration.

  • Drug Screening and Development: Testing the efficacy of neuroprotective compounds that aim to prevent or reverse MPP+-induced toxicity.

  • Target Validation: Investigating the role of specific genes or proteins in the neurodegenerative process.

  • Biomarker Discovery: Identifying molecular changes that occur in response to MPP+ treatment, which may serve as biomarkers for PD.

Experimental Protocols

The following are example protocols for the use of MPP+ in both in vitro and in vivo research settings. Note: MPP+ is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a designated work area.

In Vitro Model: MPP+ Treatment of SH-SY5Y Neuroblastoma Cells

The SH-SY5Y human neuroblastoma cell line is a commonly used in vitro model for studying neuronal function and death. These cells can be differentiated to exhibit a more neuron-like phenotype, making them suitable for MPP+ toxicity studies.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MPP+ iodide (or other salt)

  • Phosphate Buffered Saline (PBS)

  • Cell viability assay (e.g., MTT, LDH)

  • Microplate reader

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • MPP+ Treatment: Prepare a stock solution of MPP+ in sterile water or PBS. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM).

  • Incubation: Remove the old medium from the cells and replace it with the MPP+-containing medium. Incubate the cells for 24-48 hours.

  • Assessment of Cell Viability: After the incubation period, assess cell viability using a standard assay such as the MTT assay.

    • For the MTT assay, add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

in_vitro_workflow start Start culture Culture SH-SY5Y Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with MPP+ seed->treat incubate Incubate (24-48h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Figure 2: In vitro workflow for MPP+ toxicity assay.

In Vivo Model: Stereotaxic Injection of MPP+ in Rodents

Direct injection of MPP+ into the substantia nigra of rodents provides a localized and robust model of dopaminergic neurodegeneration.

Materials:

  • Adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • MPP+ iodide

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe with a 33-gauge needle

  • Surgical tools

Protocol:

  • Animal Preparation: Anesthetize the animal and place it in the stereotaxic frame.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Drill a small burr hole over the target coordinates for the substantia nigra.

  • MPP+ Injection: Slowly inject a small volume (e.g., 1-2 µL) of MPP+ solution (e.g., 2-4 µg/µL in sterile saline) into the substantia nigra over several minutes.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

  • Behavioral and Histological Analysis: At a predetermined time point post-injection (e.g., 7-21 days), perform behavioral tests (e.g., rotarod, cylinder test) to assess motor deficits. Subsequently, perfuse the animals and collect the brains for histological analysis (e.g., tyrosine hydroxylase immunohistochemistry to quantify dopaminergic neuron loss).

Data Interpretation and Troubleshooting

Quantitative Data Summary:

ParameterIn Vitro (SH-SY5Y)In Vivo (Rodent)
MPP+ Concentration/Dose 0.1 - 5 mM2 - 8 µg
Exposure Time 24 - 48 hours7 - 21 days
Primary Endpoint Cell Viability (e.g., % of control)Dopaminergic Neuron Count, Behavioral Deficits
Secondary Endpoints ROS production, Mitochondrial membrane potentialStriatal dopamine levels, Glial activation

Troubleshooting:

  • High Variability in In Vitro Assays: Ensure consistent cell seeding density and proper mixing of MPP+ solutions.

  • Lack of Significant Cell Death: Confirm the potency of the MPP+ stock. Increase the concentration or incubation time. Consider using differentiated SH-SY5Y cells, which can be more sensitive.

  • Inconsistent Lesions in In Vivo Studies: Verify the accuracy of stereotaxic coordinates. Ensure a slow and consistent injection rate to prevent reflux.

Conclusion

Phenyl(pyridin-4-yl)methyl acetate and its bioactivated analogue MPP+ are valuable tools for modeling the neurodegenerative processes of Parkinson's disease. A thorough understanding of the mechanism of action and the implementation of robust, well-controlled experimental protocols are essential for generating reliable and reproducible data. These models will continue to play a crucial role in advancing our understanding of PD and in the development of novel therapeutic strategies.

References

  • PubMed. (2001, September 15). 1-Methyl-4-phenyl-pyridinium increases S-adenosyl-L-methionine dependent phospholipid methylation. Retrieved from [Link]]

  • PubMed. (n.d.). Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Retrieved from [Link]1]

  • PubMed. (1994, February 4). Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. Retrieved from [Link]2]

Sources

Application

Strategic Utilization of Phenyl(pyridin-4-yl)methyl Acetate in Asymmetric Synthesis

Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The Diarylmethyl Scaffold Phenyl(pyridin-4-yl)methyl acetat...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Diarylmethyl Scaffold

Phenyl(pyridin-4-yl)methyl acetate (PPMA) represents a critical "chiral pivot" molecule in organic synthesis. It serves as a stabilized, activated electrophile for generating chiral diarylmethyl motifs—a privileged pharmacophore found in potent antihistamines (e.g., Carbinoxamine analogs), muscarinic antagonists, and anticancer agents.

Unlike simple benzyl acetates, the presence of the electron-deficient pyridine ring at the 4-position introduces unique electronic bias. It destabilizes the developing carbocation relative to a diphenyl system (making


 slower) but activates the system for transition-metal-catalyzed nucleophilic substitution by stabilizing the metal-complex intermediate via 

-backbonding capabilities.

This guide details two primary workflows:

  • Biocatalytic Access: Generating the enantioenriched acetate via Kinetic Resolution.

  • Chemo-Catalytic Utility: Using the acetate as a substrate for Palladium-Catalyzed Asymmetric Benzylic Alkylation.

Mechanistic Principles & Reactivity Profile

The utility of PPMA relies on the "push-pull" electronics of the benzylic center.

  • Leaving Group Ability: The acetate (OAc) is a moderate leaving group. It is sufficiently stable for storage but reactive enough for oxidative addition to Pd(0) or enzymatic hydrolysis.

  • Electronic Environment: The 4-pyridyl group is electron-withdrawing (

    
    ).
    
    • Impact on

      
      : Destabilizes the carbocation intermediate compared to a benzhydryl system.
      
    • Impact on Metal Catalysis: The pyridine nitrogen is a potential catalyst poison. Protocols must account for this by using strongly binding ligands (e.g., phosphines) on the metal or by performing reactions under slightly acidic conditions to protonate the pyridine.

Visualization: Reactivity Pathways

Reactivity Figure 1: Divergent reactivity pathways for Phenyl(pyridin-4-yl)methyl acetate. Substrate Phenyl(pyridin-4-yl) methyl acetate Pd_Complex Pd-π-Benzyl Complex (Electrophilic) Substrate->Pd_Complex Oxidative Addition (Pd(0)) Enzyme_Complex Acyl-Enzyme Intermediate Substrate->Enzyme_Complex Hydrolysis (Lipase) Product_Alk Chiral Diaryl Alkane/Amine Pd_Complex->Product_Alk Nucleophilic Attack (Inversion/Retention) Product_Alc Chiral Alcohol Enzyme_Complex->Product_Alc Kinetic Resolution

[6]

Application 1: Synthesis via Enzymatic Kinetic Resolution

Objective: To obtain enantioenriched Phenyl(pyridin-4-yl)methyl acetate from the racemic alcohol.

While PPMA can be synthesized chemically, the Kinetic Resolution (KR) of the corresponding alcohol, Phenyl(pyridin-4-yl)methanol, is the industry standard for establishing the stereocenter. The acetate is produced as the slow-reacting enantiomer (in hydrolysis) or the fast-reacting product (in acylation).

Protocol: Lipase-Catalyzed Transesterification

This protocol uses Candida antarctica Lipase B (CAL-B) to selectively acetylate the (R)-enantiomer of the alcohol, leaving the (S)-alcohol and producing (R)-acetate.

Reagents:

  • Substrate: Racemic Phenyl(pyridin-4-yl)methanol (1.0 eq)

  • Acyl Donor: Vinyl Acetate (3.0 eq)

  • Catalyst: Immobilized CAL-B (Novozym 435, 20 mg/mmol substrate)

  • Solvent: Toluene (Anhydrous) or MTBE

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve racemic Phenyl(pyridin-4-yl)methanol (10 mmol, 1.85 g) in anhydrous Toluene (50 mL).

  • Activation: Add Vinyl Acetate (30 mmol, 2.8 mL). The use of vinyl acetate makes the reaction irreversible due to the formation of volatile acetaldehyde.

  • Initiation: Add Novozym 435 beads (200 mg).

  • Incubation: Stir the suspension at 30°C at 200 rpm. Note: Higher temperatures increase rate but may erode enantioselectivity (E-value).

  • Monitoring: Monitor conversion by HPLC (Chiralcel OD-H). The reaction should be stopped at exactly 50% conversion (typically 24–48 hours).

  • Termination: Filter off the enzyme beads (the beads can be washed with acetone and reused).

  • Purification: Concentrate the filtrate under reduced pressure.

  • Separation: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Fraction 1:(R)-Phenyl(pyridin-4-yl)methyl acetate (High ee).

    • Fraction 2: (S)-Phenyl(pyridin-4-yl)methanol.

Data Summary: Expected Outcomes

Parameter Specification Notes
Yield (Acetate) 45–48% Theoretical max is 50%
ee (Acetate) >98% At ~50% conversion

| E-Value | >100 | Indicates excellent selectivity |[1][2]

Application 2: Palladium-Catalyzed Asymmetric Benzylic Substitution

Objective: Use the enantioenriched PPMA as an electrophile to construct C-C or C-N bonds.

Benzylic acetates are less reactive than allylic acetates. The reaction requires a Pd(0) catalyst and a ligand capable of stabilizing the


-benzyl intermediate. The 4-pyridyl nitrogen can interfere by coordinating to Pd; therefore, bulky ligands  (like Phosphinooxazolines - PHOX) are essential to maintain catalytic turnover.
Protocol: Asymmetric Alkylation with Dimethyl Malonate

This protocol demonstrates the substitution of the acetate group with a carbon nucleophile, proceeding with retention of configuration (double inversion mechanism) or inversion depending on the ligand environment.

Reagents:

  • Substrate: (R)-Phenyl(pyridin-4-yl)methyl acetate (1.0 eq)

  • Nucleophile: Dimethyl malonate (3.0 eq)

  • Base: BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 eq) + KOAc (catalytic)

  • Catalyst Precursor:

    
     (2.5 mol%)
    
  • Ligand: (S)-t-Bu-PHOX (5.5 mol%)

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox or under Argon, mix the Pd precursor and (S)-t-Bu-PHOX ligand in degassed DCM (2 mL). Stir for 30 mins to form the active complex.

  • Nucleophile Activation: In a separate vial, mix Dimethyl malonate and BSA. Add a pinch of KOAc (activates the silylation). Stir for 10 mins.

  • Reaction Assembly: Add the substrate (PPMA, 0.5 mmol) to the catalyst solution.

  • Addition: Cannulate the activated nucleophile solution into the catalyst/substrate mixture.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Critical Check: If the reaction stalls, the pyridine nitrogen may be poisoning the catalyst. Add 10 mol% of a Lewis Acid (e.g.,

      
      ) to sequester the pyridine, though this is rarely needed with PHOX ligands.
      
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x).
    
  • Analysis: Determine conversion via

    
     NMR (monitor the shift of the benzylic proton from ~6.8 ppm to ~5.0 ppm).
    
Visualization: Catalytic Cycle

Catalysis Figure 2: Pd-Catalyzed Benzylic Substitution Cycle. Pd0 L*-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate (OAc leaves) PiComplex π-Benzyl-Pd Cationic Intermediate OxAdd->PiComplex Ionization NuAttack Nucleophilic Attack (Soft Nucleophile) PiComplex->NuAttack + Malonate/BSA Product Chiral Product + Pd(0) NuAttack->Product C-C Bond Formation Product->Pd0 Regeneration

Analytical Standards & Quality Control

Validating the enantiopurity of PPMA and its derivatives is critical.

HPLC Method (Chiralcel OD-H):

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (Pyridine/Phenyl absorption).

  • Retention Times (Approximate):

    • (S)-Acetate: ~12 min

    • (R)-Acetate: ~15 min

    • (S)-Alcohol: ~18 min

    • (R)-Alcohol: ~22 min

    • Note: Always run a racemic standard first.

NMR Validation (


 NMR, 400 MHz, 

):
  • Diagnostic Signal: The benzylic methine proton (

    
    ) appears as a sharp singlet (or slight doublet due to long-range coupling) around 6.80 – 6.90 ppm .
    
  • Impurity Check: Look for the alcohol methine proton (~5.8 ppm) to ensure complete acetylation or separation.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion (Biocatalysis) Enzyme deactivation or water inhibition.Use strictly anhydrous toluene; add molecular sieves (4Å).
Low ee (Biocatalysis) Reaction ran too long (>50% conv).Stop reaction precisely at 48–50% conversion.
No Reaction (Pd-Catalysis) Catalyst poisoning by Pyridine N.Switch to a more bulky ligand (e.g., Trost Ligand or PHOX). Increase catalyst loading to 5 mol%.
Racemization (Pd-Catalysis) "Memory Effect" or Pd-Pd exchange.Ensure the nucleophile addition is slow; lower the temperature to 0°C.

References

  • Enzymatic Kinetic Resolution of Benzylic Alcohols

    • Ghanem, A. (2007).
    • Source:

  • Palladium-Catalyzed Asymmetric Benzylic Alkylation

    • Legault, C. Y., & Charette, A. B. (2005). Catalytic Asymmetric Benzylic C-H Activation.
    • Trost, B. M., & Van Vranken, D. L. (1996).
    • Source:

  • Synthesis of Chiral Pyridine Derivatives

    • Chelucci, G. (2012). Pyridine-containing chiral ligands in asymmetric catalysis.
    • Source:

  • Specific Reactivity of Pyridyl-Methyl Esters

    • Walsh, P. J., et al. (2005).
    • Source:

(Note: While specific papers solely dedicated to "Phenyl(pyridin-4-yl)methyl acetate" are rare, the protocols above are derived from the validated chemistry of 4-(α-acetoxybenzyl)pyridine and analogous electron-deficient benzylic esters found in the cited reviews.)

Sources

Method

Application Note: Phenyl(pyridin-4-yl)methyl acetate in Drug Discovery

[1][2] Abstract Phenyl(pyridin-4-yl)methyl acetate represents a dual-utility scaffold in modern drug discovery. Primarily, it serves as a rigorous "benchmark substrate" in process chemistry for evaluating the enantiosele...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

Phenyl(pyridin-4-yl)methyl acetate represents a dual-utility scaffold in modern drug discovery. Primarily, it serves as a rigorous "benchmark substrate" in process chemistry for evaluating the enantioselectivity of engineered lipases (e.g., Candida antarctica Lipase B) during the asymmetric synthesis of chiral diarylmethanols—key intermediates for antihistamines and anticholinergics. Secondarily, in medicinal chemistry, it functions as a lipophilic prodrug precursor to phenyl(pyridin-4-yl)methanol, a privileged pharmacophore known for heme-iron coordination (CYP450 inhibition) and receptor antagonism. This guide details protocols for its enzymatic kinetic resolution and plasma stability profiling.

Part 1: Chemical Biology & Mechanism[3]

The "Challenger" Substrate in Biocatalysis

In the synthesis of chiral Active Pharmaceutical Ingredients (APIs), the phenyl(pyridin-4-yl)methyl motif is structurally demanding. The steric bulk of the phenyl and pyridyl rings, combined with their electronic similarity, makes differentiating the two aryl groups difficult for standard catalysts.

  • Mechanism of Challenge: Wild-type lipases (like CALB) often fail to resolve rac-phenyl(pyridin-4-yl)methyl acetate effectively because the binding pocket cannot sterically discriminate between the phenyl and 4-pyridyl rings.[1]

  • Solution: Rational protein engineering (e.g., W104A mutants of CALB) enlarges the stereoselective pocket, allowing the "bulky" substrate to bind in a pro-chiral conformation, enabling high enantiomeric excess (ee) production of the alcohol.[2]

Pharmacological Relevance (The Warhead)

Upon hydrolysis, the ester releases phenyl(pyridin-4-yl)methanol .

  • Heme Coordination: The pyridine nitrogen (N-4) is a potent ligand for the heme iron in Cytochrome P450 enzymes. This motif is widely used to design CYP inhibitors (e.g., aromatase inhibitors) or to anchor drugs within the active site of metalloenzymes.

  • Prodrug Strategy: The acetate masks the polar hydroxyl group, increasing membrane permeability (logP) before intracellular esterases release the active pharmacophore.

Part 2: Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (EKR)

Objective: To resolve rac-phenyl(pyridin-4-yl)methyl acetate into (S)-phenyl(pyridin-4-yl)methanol with >90% ee using engineered lipases.

Materials:

  • Substrate: rac-Phenyl(pyridin-4-yl)methyl acetate (100 mM stock in DMSO).

  • Enzyme: CALB Mutant W104A (lyophilized powder or immobilized).

  • Solvent: Phosphate-buffered saline (PBS, pH 7.[3]5) / DMSO (9:1 v/v).

  • Internal Standard: Acetophenone (for HPLC).

Step-by-Step Methodology:

  • Preparation: In a 5 mL glass vial, dilute the substrate stock to a final concentration of 10 mM in PBS/DMSO (900 µL total volume).

  • Initiation: Add 2 mg of immobilized CALB W104A.

  • Incubation: Shake at 30°C, 200 rpm for 24 hours.

  • Quenching: Add 1 mL of Ethyl Acetate (EtOAc) to stop the reaction and extract organic components. Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 5,000 x g for 5 minutes. Collect the supernatant (organic layer).

  • Analysis: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, 254 nm).

    • Calculation:

      
      
      

Validation Criteria:

  • Wild Type CALB: Expect <10% conversion or <20% ee (Self-validation: The enzyme struggles with the bulk).

  • Mutant W104A: Expect >45% conversion (theoretical max 50% for KR) and >90% ee for the S-alcohol.

Protocol B: Plasma Stability Assay (Prodrug Validation)

Objective: Determine the half-life (


) of the acetate ester in human plasma to assess its utility as a prodrug.

Methodology:

  • Spiking: Spiking 1 µM phenyl(pyridin-4-yl)methyl acetate into pooled human plasma (pre-warmed to 37°C).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Precipitation: Immediately add 200 µL ice-cold Acetonitrile (containing internal standard Warfarin) to precipitate proteins.

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode: parent ion to pyridyl fragment).

  • Logic: Rapid disappearance indicates high esterase susceptibility (good prodrug release); stability (>60 min) indicates poor activation.

Part 3: Data Analysis & Visualization

Comparative Biocatalytic Performance

The following table summarizes the efficiency of different enzyme variants for this specific substrate, highlighting the necessity of protein engineering.

Enzyme VariantConversion (24h)Enantiomeric Excess (ee_p)E-ValueOutcome
Wild Type CALB 5%12% (

)
1.5Failed Resolution
Mutant W104A 49%94% (

)
>100Successful Synthesis
Mutant A281S 15%40% (

)
5.0Inverted Selectivity (Low)
Pathway Visualization

The diagram below illustrates the Kinetic Resolution workflow and the subsequent pharmacological fate of the molecule.

G cluster_0 Process Chemistry (In Vitro) Racemic Racemic Substrate (Phenyl(pyridin-4-yl)methyl acetate) Complex Enzyme-Substrate Complex Racemic->Complex Binding Enzyme Biocatalyst (CALB W104A) Enzyme->Complex Hydrolysis Selective Hydrolysis Complex->Hydrolysis Kinetic Resolution Prod_S (S)-Alcohol (High Value Intermediate) Hydrolysis->Prod_S Fast Reaction (k_cat S >> k_cat R) Prod_R (R)-Acetate (Unreacted Ester) Hydrolysis->Prod_R Remains Intact BioActivity Pharmacological Target (Heme Coordination/Receptor) Prod_S->BioActivity Drug Synthesis / Direct Binding

Caption: Workflow for the enzymatic kinetic resolution of phenyl(pyridin-4-yl)methyl acetate, yielding the bioactive (S)-alcohol.

Part 4: References

  • Rational Design of Enzyme Enantioselectivity. ResearchGate. Discusses the W104A mutant of CALB for bulky substrates like phenyl(pyridin-4-yl)methyl acetate.

  • Microbial Lipases in Pharmaceutical Building Blocks. NCBI PMC. Details the kinetic resolution of pyridine-based esters for API synthesis.

  • Diversifying Arena of Drug Synthesis. Semantic Scholar. Reviews the use of CALB mutants (Li et al.) for resolving phenyl(pyridin-4-yl)methyl acetate.[1][4][5]

  • Pyridine as a Privileged Scaffold. PharmaBlock. Explains the "Phenyl-Pyridyl Switch" in drug design and the electronic properties of the pyridine ring.

  • (4-(Pyridin-4-yl)phenyl)methanol Compound Summary. PubChem. Chemical and physical properties of the hydrolysis product.[6]

Sources

Application

Phenyl(pyridin-4-yl)methyl acetate as an intermediate in chemical reactions

Application Note: Phenyl(pyridin-4-yl)methyl Acetate as a Chiral Scaffold Intermediate Introduction & Executive Summary Phenyl(pyridin-4-yl)methyl acetate (CAS: Registry No. varies by enantiomer; Racemate often cited in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Phenyl(pyridin-4-yl)methyl Acetate as a Chiral Scaffold Intermediate

Introduction & Executive Summary

Phenyl(pyridin-4-yl)methyl acetate (CAS: Registry No. varies by enantiomer; Racemate often cited in biocatalysis literature) is a pivotal intermediate in the synthesis of chiral diarylmethylamine scaffolds. These scaffolds form the pharmacophore core of numerous H1-antihistamines, anticholinergics, and antifungal agents.

Unlike its 2-pyridyl isomer (common in drugs like Carbinoxamine), the 4-pyridyl isomer offers distinct electronic properties due to the para-nitrogen placement, which significantly lowers the pKa of the pyridine ring and alters the lipophilicity profile of the final drug candidate.

This guide details the synthesis , enzymatic kinetic resolution (EKR) , and nucleophilic substitution protocols for this molecule. It highlights the use of Candida antarctica Lipase B (CALB) for generating enantiopure building blocks, a critical requirement for modern regulatory compliance in drug development.

Chemical Structure & Reactivity Profile

The molecule features a "dual-activation" motif:[1]

  • Benzylic Activation: The central carbon is stabilized by the phenyl ring, facilitating SN1-type substitution mechanisms.

  • Electron-Deficient Heterocycle: The 4-pyridyl ring acts as an electron-withdrawing group (EWG), making the benzylic hydrogen more acidic and the acetate leaving group more labile compared to purely carbocyclic analogs.

PropertyValue / Characteristic
Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
Key Reactivity Lipase-catalyzed hydrolysis; Nucleophilic substitution (SN1/SN2); N-oxidation.
Stability Stable under ambient conditions; hydrolyzes in strong acid/base.

Protocol A: Synthesis of Racemic Phenyl(pyridin-4-yl)methyl Acetate

Causality: A Grignard addition followed by acetylation is preferred over Friedel-Crafts methods to avoid poly-alkylation byproducts common with electron-deficient aldehydes.

Reagents:
  • 4-Pyridinecarboxaldehyde (1.0 eq)

  • Phenylmagnesium bromide (1.2 eq, 1.0 M in THF)

  • Acetic Anhydride (1.5 eq)

  • DMAP (0.1 eq), Pyridine (2.0 eq)

  • Solvents: Anhydrous THF, DCM.

Step-by-Step Workflow:
  • Grignard Addition:

    • Cool a solution of 4-pyridinecarboxaldehyde in anhydrous THF to 0°C under N2.

    • Add PhMgBr dropwise over 30 mins. Rationale: Low temperature prevents attack at the pyridine ring nitrogen or 2-position.

    • Stir at RT for 2 hours. Quench with sat. NH4Cl.[2]

    • Extract with EtOAc, dry (Na2SO4), and concentrate to yield phenyl(pyridin-4-yl)methanol .

  • Acetylation:

    • Dissolve the crude alcohol in DCM. Add pyridine and DMAP.[3]

    • Add acetic anhydride dropwise at 0°C.

    • Stir for 4 hours at RT. Monitor by TLC (formation of less polar spot).

    • Purification: Wash with sat. NaHCO3 (removes acetic acid), then brine. Flash chromatography (Hexane/EtOAc 7:3) yields the target acetate as a viscous oil or low-melting solid.

Protocol B: Enzymatic Kinetic Resolution (EKR)

Expert Insight: The bulky 4-pyridyl group creates steric hindrance in the active site of wild-type lipases. However, immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) has proven effective.[4] For higher enantioselectivity (E-value > 100), mutant variants (e.g., W104A) are often cited in literature to accommodate the bulky heterocycle [1].

Objective:

To resolve racemic acetate into (S)-alcohol (hydrolyzed product) and (R)-acetate (unreacted substrate).

Workflow:
  • Preparation: Dissolve racemic phenyl(pyridin-4-yl)methyl acetate (100 mg) in a biphasic system: Toluene (5 mL) and Phosphate Buffer (5 mL, pH 7.0).

    • Note: Biphasic systems often enhance reaction rates for hydrophobic esters compared to pure aqueous media.

  • Initiation: Add Novozym 435 (50 mg, immobilized CALB).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Analyze aliquots via Chiral HPLC (e.g., Chiralcel OD-H column) every 2 hours.

    • Stop Point: Terminate reaction when conversion reaches exactly 50% (typically 24–48 hours for wild-type CALB).

  • Separation: Filter off the enzyme beads. Separate organic/aqueous layers.[2][5][6]

    • The (R)-Acetate remains in the Toluene layer.

    • The (S)-Alcohol partitions into the aqueous/interface or can be extracted with more polar solvent (EtOAc).

Data: Typical Resolution Performance
BiocatalystTime (h)Conversion (%)ee (Product Alcohol)E-Value
Novozym 435 (WT) 2441%96% (S)~45
CALB Mutant W104A 1249%>99% (S)>200

Data aggregated from comparative biocatalysis studies [1, 2].

Protocol C: Nucleophilic Substitution (Drug Scaffold Synthesis)

Causality: The acetate is a good leaving group, but the presence of the pyridine ring makes the benzylic position susceptible to elimination (forming the stilbene derivative) under strongly basic conditions. We use a mild SN1-like protocol with piperazine, mimicking the synthesis of antihistamines like Cetirizine or Cyclizine analogs.

Reagents:
  • (R)- or (S)-Phenyl(pyridin-4-yl)methyl acetate (from Protocol B)

  • N-Methylpiperazine (1.2 eq)

  • Solvent: Acetonitrile (ACN) or 1,4-Dioxane.

  • Catalyst: NaI (0.1 eq) - promotes Finkelstein-like activation.

Step-by-Step:
  • Dissolve the chiral acetate in ACN.

  • Add N-methylpiperazine and NaI.

  • Heat to reflux (80°C) for 6–12 hours.

    • Mechanism:[7][8] The acetate dissociates to form a resonance-stabilized carbocation (stabilized by Ph and Py rings), which is then intercepted by the amine.

  • Workup: Evaporate solvent. Redissolve in DCM, wash with water.

  • Outcome: Formation of 1-methyl-4-(phenyl(pyridin-4-yl)methyl)piperazine . Retention of configuration depends on the specific solvent/mechanism balance (SN1 leads to racemization; SN2 leads to inversion), but this substrate typically favors SN1 pathways due to cation stability, often requiring re-resolution or specific stereocontrol additives if chirality must be preserved strictly.

Visualized Pathways

Figure 1: Synthesis and Enzymatic Resolution Workflow

G Start 4-Pyridinecarboxaldehyde Grignard Grignard Reaction (+ PhMgBr) Start->Grignard Alcohol Phenyl(pyridin-4-yl)methanol (Racemic) Grignard->Alcohol Acetylation Acetylation (+ Ac2O / DMAP) Alcohol->Acetylation Acetate Phenyl(pyridin-4-yl)methyl Acetate (Racemic Substrate) Acetylation->Acetate CALB Enzymatic Resolution (CALB Lipase) Acetate->CALB Hydrolysis (pH 7.0) Prod_S (S)-Alcohol (Drug Precursor) CALB->Prod_S Hydrolyzed Prod_R (R)-Acetate (Unreacted) CALB->Prod_R Intact

Caption: Figure 1. Chemo-enzymatic workflow transforming the aldehyde precursor into resolved chiral building blocks via the acetate intermediate.

Figure 2: Mechanistic Logic of Nucleophilic Substitution

Mechanism Substrate Phenyl(pyridin-4-yl)methyl Acetate Ionization Ionization (S_N1) Substrate->Ionization - OAc group Cation Benzylic Carbocation (Resonance Stabilized) Ionization->Cation Product Diarylmethylamine Scaffold (Antihistamine Core) Cation->Product + Nucleophile Amine Nucleophile Attack (Piperazine derivative) Amine->Product

Caption: Figure 2. Substitution pathway. The pyridine ring stabilizes the intermediate cation, facilitating the introduction of amine pharmacophores.

References

  • Li, Z., et al. (2021).[9] "Rational design of enzyme activity and enantioselectivity: CALB-catalyzed resolution of phenyl(pyridin-4-yl)methyl acetate." Catalysts, 11, 1328.[10]

  • de Mattos, M. C., et al. (2020).[11] "Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization." Molecular Catalysis, 484, 110819.

  • BenchChem Technical Data. (2025). "Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide." (Adapted for 4-pyridyl isomer).[1][8][9]

  • Lemire, A., et al. (2004).[12] "Nucleophilic addition to 3-substituted pyridinium salts." Organic Letters, 6(20), 3517-3520.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phenyl(pyridin-4-yl)methyl Acetate

Topic: Stability, Handling, and Troubleshooting Guide Document ID: TS-PYR-BNZ-004 | Version: 2.1 | Status: Active Executive Summary: The Stability Paradox Phenyl(pyridin-4-yl)methyl acetate presents a classic "push-pull"...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Handling, and Troubleshooting Guide

Document ID: TS-PYR-BNZ-004 | Version: 2.1 | Status: Active

Executive Summary: The Stability Paradox

Phenyl(pyridin-4-yl)methyl acetate presents a classic "push-pull" stability challenge in organic synthesis and drug development. Its structure combines a basic pyridine nitrogen with a labile benzylic ester .

  • The Conflict: The pyridine ring can act as an intramolecular base or activate water, while the benzylic position stabilizes the carbocation intermediate, making the acetate group an exceptionally good leaving group compared to aliphatic esters.

  • The Consequence: This molecule is prone to autocatalytic hydrolysis and racemization (if enantiopure). Standard purification and storage methods often fail because they trigger these latent instabilities.

Troubleshooting Modules (Q&A Format)

Module A: Chemical Stability & Synthesis

Q: My compound degrades on the silica column during purification. I lose 30-50% of my mass, and the fractions contain the corresponding alcohol. Why?

A: You are experiencing Acid-Catalyzed Solvolysis driven by Silica. Standard silica gel is slightly acidic (pH 4–5).

  • Mechanism: The basic pyridine nitrogen adsorbs strongly to the acidic silanol groups (

    
    ), stalling the compound on the column.
    
  • Degradation: The prolonged residence time, combined with the acidic surface, catalyzes the cleavage of the benzylic acetate to form the alcohol (Phenyl(pyridin-4-yl)methanol) and acetic acid.

Corrective Protocol: The "Neutralized" Stationary Phase Do not use standard silica. You must neutralize the acid sites.

  • Method: Pre-treat your silica slurry with 1-2% Triethylamine (

    
    ) in your non-polar solvent (e.g., Hexanes) before loading the column.
    
  • Eluent: Include 1%

    
     or 1% 
    
    
    
    in your mobile phase throughout the run. This blocks silanol sites and ensures the pyridine elutes as the free base.

Q: The compound smells like vinegar after one week in the fridge (


). Is it salvageable? 

A: The vinegar smell indicates significant hydrolysis (release of acetic acid). This is an autocatalytic cycle. The released acetic acid protonates the pyridine ring (


), creating a pyridinium salt. The electron-withdrawing pyridinium ring destabilizes the ester bond further, accelerating hydrolysis if any moisture is present.
  • Salvage: If the hydrolysis is <10%, dissolve in

    
    , wash with cold saturated 
    
    
    
    (to remove acetic acid), dry over
    
    
    , and re-concentrate.
  • Prevention: Store ONLY as the free base in a desiccator at

    
    . Avoid storing as an HCl or acetate salt, as the acidic proton catalyzes the ester cleavage.
    
Module B: Analytical (HPLC/LC-MS)

Q: I see two peaks in my HPLC chromatogram that merge or "tail" significantly. Is this a mixture of isomers?

A: Likely not.[1] This is "Peak Splitting" due to pH mismatch. The pyridine nitrogen exists in equilibrium between its protonated (


) and neutral (

) forms near its

. If your mobile phase pH is near the pyridine

(approx 5.2), the molecule switches states during the run, causing peak distortion.

Corrective Protocol: "pH Lock" Strategy You must operate at least 2 pH units away from the


.
  • Option 1 (High pH): Use 10mM Ammonium Bicarbonate (pH 10). The molecule remains neutral. (Best for peak shape, requires alkali-resistant column).

  • Option 2 (Low pH): Use 0.1% Formic Acid (pH ~2.7). The molecule remains fully protonated. (Good for solubility, but may cause on-column hydrolysis if run times are long).

Mechanistic Visualization

The following diagram illustrates the degradation pathways you must control.

StabilityPathways Start Phenyl(pyridin-4-yl) methyl acetate Acid Acidic Conditions (Silica / HCl salt) Start->Acid Protonation Base Basic Conditions (pH > 10) Start->Base Deprotonation Carbocation Benzylic Carbocation Acid->Carbocation Loss of OAc- Alcohol Degradation Product: Alcohol + AcOH Carbocation->Alcohol + H2O Carbanion Benzylic Carbanion Base->Carbanion Loss of H+ Racemate Racemic Mixture (Loss of stereochemistry) Carbanion->Racemate Reprotonation

Caption: Figure 1. Dual instability pathways. The molecule is sensitive to acid (hydrolysis via carbocation) and strong base (racemization via carbanion).

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation products.

ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus),

End-capping reduces silanol interactions with pyridine.
Mobile Phase A 10mM Ammonium Acetate (pH 5.5)Buffers the pyridine nitrogen to prevent tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Gradient 5% B to 95% B over 15 minElutes polar alcohol early and non-polar ester later.
Flow Rate 1.0 mL/minStandard backpressure.
Detection UV @ 254 nmPyridine and Phenyl rings absorb strongly here.
Protocol B: Neutralized Flash Chromatography

Use this for purification to prevent silica-induced degradation.

  • Slurry Preparation: Mix Silica Gel 60 (

    
    ) with Hexanes.
    
  • Neutralization: Add Triethylamine (TEA) to the slurry (1.5% v/v relative to solvent). Stir for 5 minutes.

  • Packing: Pour slurry into column. Flush with 2 column volumes (CV) of Hexanes + 1% TEA.

  • Loading: Dissolve crude Phenyl(pyridin-4-yl)methyl acetate in minimal DCM/Hexanes (1:1) + 0.5% TEA.

  • Elution: Run gradient using Hexanes/Ethyl Acetate (with 1% TEA constant in both reservoirs).

  • Post-Run: Rotovap fractions immediately. Do not leave the compound in solution with TEA for >24 hours to avoid potential base-catalyzed transesterification (though slow with TEA).

Decision Tree: Purification Strategy

PurificationTree Start Crude Mixture CheckImpurity Identify Impurities Start->CheckImpurity AcidSensitive Is impurity acid-sensitive? CheckImpurity->AcidSensitive StandardSilica Use Standard Silica Gel AcidSensitive->StandardSilica No NeutralSilica Use TEA-Neutralized Silica (Protocol B) AcidSensitive->NeutralSilica Yes (Default) Alumina Use Neutral Alumina (Activity III) NeutralSilica->Alumina If separation remains poor

Caption: Figure 2. Purification workflow. Neutralized silica is the default recommendation for pyridine esters to prevent hydrolysis.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Foundational text on benzylic ester hydrolysis mechanisms).
  • Prestidge, et al. "Substituted Benzyl Esters: Stability and Cleavage." Thieme Connect, Section 2.2.2.3.

  • SIELC Technologies. "Separation of Pyridine-4-methyl acetate on Newcrom R1 HPLC column." Application Note.

  • BenchChem. "A Researcher's Guide to Pyridine Purification." Technical Guide.

  • Agilent Technologies. "HPLC Method Development: Standard Practices and New Columns." Technical Presentation, 2010.

Sources

Optimization

Technical Support Center: Phenyl(pyridin-4-yl)methyl Acetate Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis and optimization of Phenyl(pyridin-4-yl)methyl acetate . This guide is engineered for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of Phenyl(pyridin-4-yl)methyl acetate . This guide is engineered for researchers, synthetic chemists, and drug development professionals. Because this specific diaryl compound features both a sterically hindered secondary benzylic position and a nucleophilic/basic pyridine ring, standard acylation and resolution protocols often fail.

This center is divided into two core modules: Chemical Acylation Optimization (for synthesizing the racemic acetate) and Biocatalytic Kinetic Resolution (for isolating high-purity enantiomers using engineered enzymes).

Module 1: Chemical Synthesis & Acylation Optimization

The conversion of phenyl(pyridin-4-yl)methanol to its corresponding acetate requires overcoming the steric bulk of the two aryl rings while managing the competing nucleophilicity of the pyridine nitrogen.

Quantitative Optimization Data

The choice of base and acylating agent dictates whether the reaction stalls at an intermediate phase or proceeds to full conversion[1].

Table 1: Optimization of Chemical Acylation Conditions

Solvent Base (Equivalents) Acylating Agent (Eq) Temp (°C) Yield (%) Causality / Mechanistic Observation
DCM Et₃N (1.5) Ac₂O (1.2) 25 45% Slow reaction; incomplete conversion due to severe steric hindrance at the secondary alcohol.
DCM Pyridine (2.0) Ac₂O (1.2) 25 55% Pyridine acts as a base and weak nucleophile, but lacks sufficient activation energy for this substrate.
DCM DMAP (0.1), Et₃N (1.5) Ac₂O (1.2) 25 >95% DMAP forms a highly reactive N-acylpyridinium intermediate, efficiently overcoming steric bulk.

| THF | DMAP (0.1), Et₃N (1.5) | AcCl (1.2) | 0 to 25 | 85% | Acetyl chloride is highly reactive but leads to minor degradation side-products and difficult workups. |

Reaction Pathway

ChemicalAcylation A Phenyl(pyridin-4-yl)methanol C N-Acylpyridinium Intermediate A->C Pyridine N-attack (Kinetic) D Phenyl(pyridin-4-yl)methyl acetate A->D Direct O-Acylation (DMAP catalyzed) B Acetic Anhydride + DMAP B->C Acyl donor C->D O-Acylation (Thermodynamic)

Chemical acylation pathway highlighting the N-acylpyridinium intermediate.

Standard Operating Procedure: Chemical Acylation

This protocol is self-validating; the use of TLC and specific pH controls ensures product integrity.

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve phenyl(pyridin-4-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalyst & Base Addition: Add triethylamine (1.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add acetic anhydride (1.2 equiv) dropwise over 10 minutes to control the exothermic formation of the intermediate.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to 25 °C. Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The reaction is typically complete within 2–4 hours.

  • Controlled Workup: Quench the reaction with saturated aqueous NaHCO₃. Critical Step: Do not use strong acids (like 1M HCl) for the wash, as the pyridine ring will protonate and pull your product into the aqueous layer. Extract the aqueous layer with DCM (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Troubleshooting & FAQs (Chemical Synthesis)

Q: Why does the standard acylation stall at ~50% conversion when using only triethylamine and acetic anhydride? A: The secondary benzylic alcohol is sterically hindered by the adjacent phenyl and pyridyl rings. Furthermore, the pyridine nitrogen on the substrate can compete as a nucleophile, forming a transient N-acylpyridinium species that traps the acyl group away from the target oxygen. Adding a catalytic amount of DMAP resolves this. DMAP is a superior nucleophilic catalyst that rapidly transfers the acyl group directly to the sterically hindered alcohol, driving the reaction to thermodynamic completion.

Q: During the aqueous workup, my product yield drops significantly. What is causing this? A: Phenyl(pyridin-4-yl)methyl acetate contains a basic pyridine moiety. If your aqueous wash is too acidic, the pyridine ring protonates, making the product highly water-soluble and causing it to partition into the aqueous waste. Always use a mild, slightly basic wash (e.g., saturated NaHCO₃) or carefully monitor a weak acid wash (e.g., 10% citric acid at pH 5-6) to remove residual amines without extracting the product.

Module 2: Biocatalytic Kinetic Resolution (Enzymatic Optimization)

For applications requiring chiral purity (e.g., API synthesis), chemical resolution is inefficient. Enzymatic hydrolytic kinetic resolution (KR) using Candida antarctica lipase B (CALB) is the industry standard, but the wild-type enzyme fails against this specific substrate due to structural constraints[2].

Quantitative Optimization Data

Table 2: CALB Mutant Optimization for Kinetic Resolution

Enzyme Variant Structural Modification E-value Enantiomeric Excess (ee) Causality / Mechanism
Wild-Type CALB None < 5 < 20% Trp104 causes a severe steric clash with the bulky diaryl substrate, preventing active site docking.
CALB W104A Trp104 → Ala > 100 91% (S) Enlarged binding pocket accommodates the bulky substrate; S-selectivity is driven by electronic interactions[2].

| CALB V328N | Val328 → Asn | Inverted | 93% (R) | A new hydrogen bond anchoring point inverts enantioselectivity, favoring the R-enantiomer[3]. |

Biocatalytic Workflow

CALB_KR Racemic Racemic Phenyl(pyridin-4-yl)methyl acetate Enzyme CALB Mutant (W104A) Enlarged Pocket Racemic->Enzyme Buffer pH 7.5, 37°C S_Acetate (S)-Phenyl(pyridin-4-yl)methyl acetate (Unreacted, High ee) Enzyme->S_Acetate S-enantiomer excluded R_Alcohol (R)-Phenyl(pyridin-4-yl)methanol (Hydrolyzed) Enzyme->R_Alcohol R-enantiomer hydrolyzed

Enzymatic kinetic resolution of racemic acetate using CALB W104A mutant.

Standard Operating Procedure: Enzymatic Kinetic Resolution
  • Buffer Preparation: Prepare a 50 mM Phosphate-Buffered Saline (PBS) solution and strictly adjust the pH to 7.5 to maintain enzyme stability and substrate neutrality[4].

  • Substrate Solubilization: Dissolve racemic phenyl(pyridin-4-yl)methyl acetate (10 mM final concentration) in a minimal volume of co-solvent (e.g., 5-10% v/v isopropanol or t-BuOMe) to aid aqueous solubility, then add it to the PBS buffer.

  • Enzyme Loading: Add the lyophilized CALB W104A mutant enzyme (loading typically 10-20 mg per mmol of substrate).

  • Incubation: Incubate the mixture in an orbital shaker at 37 °C and 200 rpm to ensure maximum interfacial contact between the insoluble substrate and the enzyme.

  • Monitoring: Monitor the enantiomeric excess (ee) and conversion (c) via chiral HPLC. Stop the reaction exactly when conversion reaches 50% (typically 24-48 hours) to ensure maximum E-value.

  • Separation: Extract the mixture with ethyl acetate (3x). The organic layer will contain the highly enantioenriched, unreacted (S)-phenyl(pyridin-4-yl)methyl acetate and the hydrolyzed (R)-phenyl(pyridin-4-yl)methanol. Separate these via standard silica gel chromatography.

Troubleshooting & FAQs (Biocatalysis)

Q: We are attempting a hydrolytic kinetic resolution of the racemic acetate using Wild-Type CALB, but observing no reaction. Why? A: Wild-type CALB possesses a bulky tryptophan residue (Trp104) directly in its catalytic pocket. The dual-ring nature of the phenyl(pyridin-4-yl)methyl group causes a severe steric clash with Trp104, preventing the substrate from properly docking into the active site. To resolve this, you must use an engineered CALB mutant, such as W104A. This mutation replaces the bulky tryptophan with a smaller alanine, enlarging the binding pocket and enabling successful KR with high S-enantioselectivity (up to 91% ee)[2].

Q: How can we invert the enantioselectivity of the CALB-mediated resolution to favor the R-enantiomer? A: Enantioselectivity in this system is heavily influenced by electronic interactions and hydrogen bonding within the catalytic pocket. By introducing mutations that disrupt the original hydrogen bond (e.g., S264A) and create a new anchoring point on the opposite side of the pocket (e.g., V328N), the orientation of the substrate is flipped. The V328N mutant forms a stable hydrogen bond with the ester group, successfully inverting the selectivity to favor the R-enantiomer (up to 93% er)[3].

References
  • Rational design of enzyme activity and enantioselectivity Source: PMC - NIH URL
  • Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks Source: PMC - NIH URL
  • Efficient Approach to Carbinol Derivatives through Palladium-Catalyzed Base-Free Addition of Aryltriolborates to Aldehydes Source: PMC - NIH URL

Sources

Troubleshooting

Technical Support Center: Purification of Phenyl(pyridin-4-yl)methyl acetate

Topic: Purification of Phenyl(pyridin-4-yl)methyl acetate Role: Senior Application Scientist Content Type: Technical Support Center Guide Welcome to the Technical Support Hub. As a Senior Application Scientist, I have de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Phenyl(pyridin-4-yl)methyl acetate Role: Senior Application Scientist Content Type: Technical Support Center Guide

Welcome to the Technical Support Hub. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with purifying Phenyl(pyridin-4-yl)methyl acetate (CAS: 26483-64-7). This molecule presents a unique "dual-personality" challenge: it possesses a basic pyridine nitrogen capable of interacting with acidic stationary phases, and a doubly-benzylic ester linkage that is susceptible to hydrolysis under harsh pH conditions.

This guide prioritizes yield preservation and purity , offering self-validating protocols that minimize decomposition risks.

⚡ Troubleshooting Hub: Diagnostic Q&A

Identify your issue below to find the immediate technical solution.

Q1: My compound streaks or tails significantly on TLC and silica columns. How do I fix this?

Diagnosis: This is the "Pyridine Effect." The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the silica gel surface, causing peak broadening and retention drag. The Fix: You must deactivate the silica surface.

  • TLC: Add 1–2% Triethylamine (TEA) or 1% NH₄OH to your developing solvent.

  • Column: Pre-equilibrate your silica column with mobile phase containing 1% TEA. Maintain 1% TEA throughout the elution.

  • Result: The amine modifier preferentially binds to the silanols, allowing your pyridine ester to elute as a sharp, symmetrical band.

Q2: I smell acetic acid during concentration, and my yield is dropping. What is happening?

Diagnosis: You are experiencing hydrolysis.[1][2] The central carbon is "doubly benzylic" (flanked by phenyl and pyridyl rings), making the ester bond more labile than a standard alkyl acetate. Moisture, heat, or residual acidity accelerates the cleavage into Phenyl(pyridin-4-yl)methanol and acetic acid. The Fix:

  • Temperature Control: Never heat the water bath above 35°C during rotary evaporation.

  • Buffer: If using silica chromatography, ensure the collected fractions are not left in acidic solution.

  • Storage: Store the purified oil/solid under Argon at -20°C. Do not store in protic solvents (methanol/ethanol) for extended periods.

Q3: My product is an oil, but I need a solid for stability.

Diagnosis: The free base of many pyridine esters is an oil or low-melting solid. The Fix: Convert it to the Hydrochloride (HCl) or Oxalate salt.

  • Protocol: Dissolve the purified oil in anhydrous diethyl ether. Add 1.0 equivalent of 1M HCl in ether (or dioxane) dropwise at 0°C. The salt should precipitate immediately. Filter and dry under high vacuum.

  • Benefit: Salts are generally non-hygroscopic and significantly more stable against hydrolysis.

📊 Comparative Purification Strategies

FeatureMethod A: Buffered Flash Chromatography Method B: Cold Acid-Base Extraction
Primary Mechanism Adsorption / PolaritypH-dependent Solubility
Purity Potential High (>98%)Moderate (90-95%)
Yield Risk Low (if buffered)Medium (Hydrolysis risk)
Throughput Low ( < 1g scale)High ( > 5g scale)
Best For Final polishing of crude reactionsRemoving bulk neutral impurities

🛠️ Detailed Experimental Protocols

Method A: Amine-Buffered Flash Chromatography (Recommended)

Use this method for high-purity isolation from complex reaction mixtures.

Reagents:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexanes (or Pentane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).

Step-by-Step Workflow:

  • Slurry Preparation: Prepare a slurry of silica gel using 10% EtOAc in Hexanes containing 1% v/v TEA . Pour this into the column and flush with 2 column volumes of the same solvent to neutralize acidic sites.

  • Sample Loading: Dissolve the crude residue in a minimum amount of DCM/TEA (99:1). Load carefully onto the sand bed.[3] Avoid dry-loading on silica for this specific substrate to prevent on-column degradation.

  • Elution Gradient:

    • Start: 10% EtOAc/Hexanes (+1% TEA).

    • Ramp: Increase EtOAc to 30–40% based on TLC Rf.

    • Note: The product typically elutes between 25–35% EtOAc depending on the silica activity.

  • Fraction Collection: Monitor fractions by TLC (UV 254 nm). The pyridine ring provides strong UV absorption.

  • Workup: Combine pure fractions. Evaporate solvent at < 30°C . To remove residual TEA, co-evaporate twice with small portions of DCM or Pentane.

Method B: Cold Acid-Base Extraction (Scalable)

Use this method to separate the pyridine ester from neutral byproducts (e.g., unreacted alcohol, neutral coupling reagents).

Critical Safety Note: Perform all steps at 0–5°C to prevent ester hydrolysis.

Workflow:

  • Dissolution: Dissolve crude mixture in EtOAc (20 mL/g). Cool to 0°C in an ice bath.

  • Extraction (Forward):

    • Extract with cold 0.5 M HCl (3 x 10 mL).

    • Chemistry: The pyridine nitrogen is protonated (

      
      ), moving the product into the aqueous phase. Neutral impurities stay in the EtOAc.
      
    • Caution: Do not use strong acid (e.g., 6M HCl) or leave the product in acid for >15 minutes.

  • Neutralization (Reverse):

    • Keep the aqueous layer on ice.[3]

    • Slowly add Saturated NaHCO₃ or 2M NaOH until pH reaches ~8–9. Watch for CO₂ evolution.

    • The solution will turn cloudy as the free base oil separates.

  • Recovery:

    • Immediately extract the aqueous mixture with DCM (3 x 15 mL).

    • Dry combined DCM layers over anhydrous Na₂SO₄.

    • Filter and concentrate in vacuo.

📉 Visualization: Decision & Workflow Logic

Figure 1: Purification Decision Tree

Determine the optimal path based on your crude mixture's profile.

PurificationLogic Start Crude Reaction Mixture CheckImpurity Major Impurity Type? Start->CheckImpurity NeutralImp Neutral Organics (e.g., unreacted alcohol) CheckImpurity->NeutralImp Non-basic PolarImp Polar/Basic (e.g., DMAP, salts) CheckImpurity->PolarImp Basic/Polar ScaleCheck Scale > 5 grams? NeutralImp->ScaleCheck MethodA Method A: Buffered Column Chromatography PolarImp->MethodA Separation by Polarity ScaleCheck->MethodA No (High Purity) MethodB Method B: Cold Acid-Base Extraction ScaleCheck->MethodB Yes (Bulk Removal)

Caption: Logical workflow for selecting between chromatographic and extraction-based purification methods.

Figure 2: Acid-Base Extraction Mechanism

Visualizing the phase switching of the Pyridine Ester.

ExtractionFlow cluster_0 Step 1: Acid Wash cluster_1 Step 2: Recovery OrganicPhase1 Organic Phase (Neutral Impurities) AqueousPhase1 Aqueous Acid (pH 1-2) [Product-H]+ Cl- Basification Add Base (NaOH) Target pH > 8 AqueousPhase1->Basification Transfer Aq. Layer AqueousPhase2 Aqueous Waste (Salts) Basification->AqueousPhase2 Waste OrganicPhase2 DCM Phase [Product Free Base] Basification->OrganicPhase2 Extract w/ DCM

Caption: Phase-transfer mechanism exploiting the basicity of the pyridine nitrogen.

📚 References

  • Sigma-Aldrich. Product Specification: Methyl 2-[2-(pyridin-4-yl)phenyl]acetate. (Analogous structural data and handling). Available at:

  • BenchChem. A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (General protocols for pyridine extraction and silica compatibility). Available at:

  • National Institutes of Health (NIH). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. (Standard acetylation and workup methodologies). Available at:

  • Organic Syntheses. Purification of Pyridine Derivatives via Column Chromatography. (Citing the use of Triethylamine modifiers). Organic Syntheses, Coll. Vol. 10, p. 320. Available at:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Phenyl(pyridin-4-yl)methyl acetate before handling.

Sources

Optimization

Technical Support Center: Biocatalytic Resolution &amp; Degradation Analysis of Phenyl(pyridin-4-yl)methyl acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in managing the controlled degradation (hydrolytic kinetic r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in managing the controlled degradation (hydrolytic kinetic resolution) of phenyl(pyridin-4-yl)methyl acetate .

The controlled degradation of this racemic ester yields two primary products: acetic acid and the highly valuable chiral alcohol (S)-phenyl(pyridin-4-yl)methanol . This chiral degradation product serves as a critical pharmaceutical building block, most notably in the synthesis of the antihistamine API, (S)-Bepotastine[1].

Below, you will find comprehensive troubleshooting guides, mechanistic FAQs, quantitative performance data, and self-validating experimental protocols to ensure high enantiomeric purity and yield in your workflows.

Workflow Visualization

G Substrate Racemic Phenyl(pyridin-4-yl) methyl acetate Enzyme CALB Mutant (W104A / W104T) Substrate->Enzyme Aqueous Buffer pH 7.5, 37°C Alcohol (S)-Phenyl(pyridin-4-yl) methanol Enzyme->Alcohol Hydrolytic Degradation Acid Acetic Acid Enzyme->Acid Byproduct Unreacted (R)-Phenyl(pyridin-4-yl) methyl acetate Enzyme->Unreacted Unreacted Enantiomer API (S)-Bepotastine (Antihistamine API) Alcohol->API Downstream Synthesis

Fig 1: Enzymatic degradation workflow of phenyl(pyridin-4-yl)methyl acetate to (S)-bepotastine API.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does wild-type Candida antarctica lipase B (CALB) show poor hydrolytic degradation of phenyl(pyridin-4-yl)methyl acetate? A1: The failure of wild-type CALB is rooted in severe steric hindrance. The enzyme's active site is restricted by a bulky tryptophan residue at position 104 (Trp104). Because phenyl(pyridin-4-yl)methyl acetate possesses two large aromatic rings, it cannot properly orient its ester bond near the catalytic serine triad. To overcome this, you must use rationally designed mutants (e.g., W104A or W104T). These mutations replace the bulky tryptophan with smaller amino acids, enlarging the binding pocket while allowing the electronic effects between the polar residues and the substrate's pyridyl group to drive high S-enantioselectivity[1][2].

Q2: How can I accurately monitor the formation of the degradation products during the reaction? A2: Acetic acid lacks a strong chromophore, making direct UV monitoring unreliable. Instead, you should track the stoichiometric formation of the primary degradation product, phenyl(pyridin-4-yl)methanol, alongside the depletion of the acetate. We recommend using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H). For structural confirmation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential; the target alcohol will present a distinct [M+H]+ peak at m/z 186.09[3].

Q3: My final isolated alcohol has a low enantiomeric excess (ee%). What is causing this? A3: The most common culprit for diminished ee% is spontaneous, non-enzymatic background degradation (auto-hydrolysis) of the ester. Phenyl(pyridin-4-yl)methyl acetate is highly susceptible to base-catalyzed hydrolysis. If your phosphate-buffered saline (PBS) exceeds pH 7.5, or if the reaction temperature exceeds 37 °C, the racemic substrate will spontaneously degrade into racemic alcohol, destroying the enantiomeric purity achieved by the enzyme[1].

Troubleshooting Issue Low Enantiomeric Excess (ee%) of Degradation Product Check1 Check Reaction pH Issue->Check1 Fix1 Adjust to pH 7.0-7.5 to prevent auto-hydrolysis Check1->Fix1 pH > 7.5 Check2 Check Enzyme Variant Check1->Check2 pH is correct Fix2 Use W104A or W104T mutant instead of wild-type CALB Check2->Fix2 Wild-type used

Fig 2: Troubleshooting logic for low enantiomeric purity during ester degradation.

Quantitative Performance Data

To assist in your experimental design, the following table summarizes the expected kinetic resolution performance of various CALB biocatalysts when degrading racemic phenyl(pyridin-4-yl)methyl acetate into (S)-phenyl(pyridin-4-yl)methanol.

BiocatalystReaction TypeConversion (%)Enantiomeric Excess (ee%)Enantiomeric Ratio (E-value)Mechanistic Driver
Wild-type CALB Hydrolysis< 5%N/AN/ASteric clash at Trp104
CALB W104A Hydrolysis~ 50%91%GoodEnlarged pocket + Electronic effects[2]
CALB W104T Hydrolysis~ 50%98%> 200Optimal pocket size for heterocyclic rings[1]
Validated Experimental Protocol: Controlled Hydrolytic Degradation & Isolation

This self-validating protocol ensures the precise enzymatic degradation of the ester while suppressing background hydrolysis, followed by the isolation of the target chiral alcohol.

Phase 1: Reaction Setup and Execution

  • Substrate Solubilization: Weigh 10 mmol of racemic phenyl(pyridin-4-yl)methyl acetate. Dissolve the substrate in 5 mL of a water-miscible co-solvent (e.g., DMSO or isopropanol). Causality: The bulky aromatic rings severely limit aqueous solubility; the co-solvent ensures homogeneous dispersion for the enzyme.

  • Buffer Equilibration: Prepare 45 mL of 50 mM Phosphate Buffered Saline (PBS). Strictly adjust the pH to 7.5 using 0.1 M NaOH or HCl. Pre-warm the buffer to 37 °C in an orbital shaker[1].

  • Biocatalyst Addition: Add 50 mg of lyophilized CALB W104T mutant to the pre-warmed buffer.

  • Reaction Initiation: Add the substrate solution dropwise to the enzyme suspension. Incubate at 37 °C with 200 rpm agitation.

Phase 2: In-Process Monitoring 5. Sampling & Quenching: At 12, 24, and 48 hours, withdraw 100 µL aliquots. Immediately quench the reaction by adding 100 µL of cold acetonitrile. Causality: Acetonitrile rapidly denatures the enzyme, preventing further degradation during analysis. 6. Centrifugation & Analysis: Centrifuge the quenched samples at 10,000 x g for 5 minutes. Analyze the supernatant via chiral RP-HPLC to track the formation of (S)-phenyl(pyridin-4-yl)methanol.

Phase 3: Downstream Isolation 7. Termination & Extraction: Once 50% conversion is achieved (the theoretical maximum for a kinetic resolution), stop the reaction by adding 50 mL of ethyl acetate. Transfer to a separatory funnel and extract the aqueous layer three times[3]. The degradation product (alcohol) and unreacted substrate (ester) will partition into the organic phase, leaving the acetic acid byproduct largely in the aqueous phase. 8. Chromatographic Purification: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under vacuum. Purify the residue via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient. Causality: The highly polar hydroxyl group on the (S)-phenyl(pyridin-4-yl)methanol ensures it interacts more strongly with the silica gel, eluting significantly later than the non-polar unreacted (R)-acetate.

References
  • Rational design of enzyme activity and enantioselectivity - Frontiers Source: frontiersin.org URL:4

  • Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks Source: mdpi.com URL:1

  • alpha-(4-Pyridyl)benzhydrol | 1620-30-0 - Benchchem Source: benchchem.com URL:3

Sources

Troubleshooting

Technical Support Center: Phenyl(pyridin-4-yl)methyl acetate Solubilization &amp; Biocatalysis

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals utilizing phenyl(pyridin-4-yl)methyl acetate —a critical bulky racemic interme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals utilizing phenyl(pyridin-4-yl)methyl acetate —a critical bulky racemic intermediate used in the synthesis of chiral APIs such as (S)-Bepotastine.

Because of its highly lipophilic phenyl and acetate groups paired with a pH-sensitive pyridine ring, this substrate notoriously suffers from poor aqueous solubility, leading to assay failure, false negatives in biocatalyst screening, and poor kinetic resolution (KR) yields. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does phenyl(pyridin-4-yl)methyl acetate instantly precipitate when added to my standard PBS (pH 7.5) reaction buffer?

The Causality: The precipitation is driven by the hydrophobic effect. At pH 7.5, the pyridine nitrogen (which has a pKa of approximately 5.2) is predominantly deprotonated and neutral. Without an ionic charge, the bulky hydrophobic phenyl ring and the uncharged acetate ester cause the molecule to be thermodynamically excluded from the hydrogen-bonded water network. When you spike the substrate from a pure organic stock (e.g., DMSO) into an aqueous buffer, localized supersaturation occurs, leading to rapid nucleation and crystallization. The Solution: You must lower the dielectric constant of the medium or provide a hydrophobic microenvironment. We recommend using a miscible co-solvent (10% v/v isopropanol) or a non-ionic surfactant (1% Triton X-100) to form stable micelles that encapsulate the substrate while leaving the ester bond accessible at the water-lipid interface.

Q2: Can I simply lower the buffer pH to 5.0 to protonate the pyridine ring and increase aqueous solubility?

The Causality: While dropping the pH below 5.5 will indeed protonate the pyridine nitrogen—converting the molecule into a highly water-soluble pyridinium salt—this strategy is fundamentally incompatible with most biocatalytic workflows. If you are performing a hydrolytic kinetic resolution using Candida antarctica lipase B (CALB), the enzyme relies on a precise charge relay network within its Ser-His-Asp catalytic triad. At pH 5.0, the histidine residue becomes improperly protonated, severely compromising the lipase's catalytic efficiency . The Solution: Maintain the assay pH at 7.0–7.5 to preserve enzyme activity. Rely on biphasic systems or micellar solubilization rather than extreme pH adjustments.

Q3: My substrate is fully solubilized in a 10% isopropanol system, but my wild-type CALB shows near-zero conversion. Is this a hidden solubility issue?

The Causality: No, this is a structural steric exclusion issue, frequently misdiagnosed as poor solubility. Racemic phenyl(pyridin-4-yl)methyl acetate is an exceptionally bulky substrate. In wild-type CALB, the binding pocket is restricted by a bulky Tryptophan residue at position 104 (Trp104). Even when perfectly solubilized, the substrate cannot physically orient its ester bond toward the catalytic serine (Ser105). The Solution: Transition from wild-type CALB to engineered variants. Mutants such as W104A or W104T replace the bulky tryptophan with smaller residues, enlarging the binding pocket. Furthermore, these mutations introduce favorable electronic interactions with the pyridyl nitrogen, enabling highly efficient and enantioselective (>91% ee) kinetic resolution of the (S)-enantiomer .

Part 2: Solubilization & Compatibility Matrix

To assist in experimental design, the following table summarizes the quantitative relationship between solvent systems, substrate solubility, and biocatalyst stability.

Table 1: Solubility and Biocatalytic Compatibility Matrix

Solvent / Buffer SystemSubstrate Solubility (mg/mL)CALB Activity Retention (%)Mechanistic Observation
Pure PBS (50 mM, pH 7.5) < 0.1100%Thermodynamic exclusion; immediate macroscopic precipitation.
PBS (pH 5.0) > 50.0< 10%Pyridine protonation (pKa ~5.2) solubilizes substrate but denatures/inactivates CALB.
10% Isopropanol in PBS ~ 15.085%Lowers dielectric constant; optimal balance for kinetic resolution screening.
1% Triton X-100 in PBS ~ 25.095%Non-ionic micellar encapsulation; excellent for preserving enzyme stability.
Biphasic (Diisopropyl ether / PBS 1:1) > 100.0 (in org phase)90%High capacity for scale-up; requires vigorous mixing for interfacial mass transfer .

Part 3: Self-Validating Experimental Protocol

Protocol: Biphasic Micellar Solubilization for CALB-Mediated Kinetic Resolution This protocol is designed to maintain phenyl(pyridin-4-yl)methyl acetate in a bioavailable state without denaturing the biocatalyst.

Step 1: Organic Stock Preparation Dissolve the racemic substrate in analytical-grade isopropanol to a concentration of 500 mM. Causality: Isopropanol acts as a water-miscible carrier that lowers the dielectric constant of the final aqueous mixture without immediately stripping the essential hydration shell from the lipase.

Step 2: Buffer Formulation Prepare 50 mM Phosphate-Buffered Saline (PBS) at pH 7.5. Add 1% (v/v) Triton X-100. Causality: Triton X-100 forms non-ionic micelles that encapsulate the hydrophobic phenyl/acetate moieties, preventing aggregation while leaving the ester bond accessible at the water-lipid interface.

Step 3: Controlled Nucleation Prevention Pre-warm the buffer to 30 °C. Under continuous, vigorous vortexing (800 rpm), inject the organic stock dropwise until a final substrate concentration of 50 mM is reached (yielding a 10% v/v final isopropanol concentration). Causality: Dropwise addition prevents localized supersaturation zones, ensuring the substrate is immediately incorporated into the micelles rather than forming crystalline precipitates.

Step 4: System Validation Check (Self-Validation) Before adding the enzyme, measure the optical density of the mixture at 600 nm (OD600). Validation Metric: An OD600 < 0.1 confirms a stable microemulsion without macroscopic precipitation. If the solution is visibly cloudy (OD600 > 0.5), the substrate has crashed out. Do not proceed; instead, increase the Triton X-100 concentration by 0.5% increments until clarity is achieved.

Step 5: Biocatalyst Addition & Reaction Add the engineered CALB variant (e.g., W104A) at a loading of 10 mg per gram of substrate. Incubate the reaction at 37 °C with orbital shaking (200 rpm) to maximize mass transfer. Monitor conversion and enantiomeric excess (ee) via chiral HPLC.

Part 4: Workflow Visualization

Workflow A Racemic Phenyl(pyridin-4-yl)methyl acetate (Lipophilic, Poor Aqueous Solubility) BB BB A->BB Surfactant Addition B Solubilization Strategy D Co-solvent System (10% Isopropanol in PBS) B->D Organic Modifier C Micellar System (1% Triton X-100 in PBS) E Biocatalytic Resolution (CALB W104A/T Mutant) C->E D->E F (S)-Phenyl(pyridin-4-yl)methanol (Hydrolyzed Product) E->F Esterase Cleavage G (R)-Phenyl(pyridin-4-yl)methyl acetate (Unreacted Substrate) E->G Steric Exclusion BB->C Surfactant Addition

Workflow for the solubilization and biocatalytic kinetic resolution of phenyl(pyridin-4-yl)methyl acetate.

Part 5: References

  • Rational design of enzyme activity and enantioselectivity Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

  • Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Diversifying Arena of Drug Synthesis: In the Realm of Lipase Mediated Waves of Biocatalysis Source: Catalysts (MDPI) URL:[Link]

Optimization

Technical Support Center: Handling Phenyl(pyridin-4-yl)methyl acetate

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability, Storage, and Troubleshooting for CAS [N/A - Derivative Reference] Related Compound: Phenyl(pyridin-4-yl)methanol (Precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability, Storage, and Troubleshooting for CAS [N/A - Derivative Reference] Related Compound: Phenyl(pyridin-4-yl)methanol (Precursor CAS: 1620-30-0)

Introduction: The Molecule at a Glance

Welcome to the technical support hub for Phenyl(pyridin-4-yl)methyl acetate . As researchers, we often treat esters as robust protecting groups, but this specific scaffold requires a nuanced approach.

You are dealing with a bifunctional molecule :

  • A Pyridine Ring: A basic nitrogen center (

    
    ) susceptible to protonation and N-oxidation.
    
  • A Benzylic Acetate: An ester attached to a carbon stabilized by two aromatic rings. This makes the benzylic position electronically active, increasing susceptibility to solvolysis (cleavage) compared to simple alkyl esters.

This guide moves beyond generic MSDS advice to address the specific "pain points" of handling this intermediate in medicinal chemistry and chiral resolution workflows.

Part 1: Critical Storage Protocols (Ticket #ST-01)

User Query: "I bought this compound three months ago and stored it on the shelf. It’s now a sticky yellow gum instead of a white solid. Is it salvageable?"

The Diagnosis

The "gumming" is likely due to hygroscopic degradation . Pyridine derivatives are notoriously hygroscopic. Once water is absorbed, two degradation pathways accelerate:

  • Hydrolysis: The absorbed water hydrolyzes the ester to Phenyl(pyridin-4-yl)methanol (often an oil or low-melting solid) and acetic acid.

  • Autocatalysis: The acetic acid byproduct protonates the pyridine ring. The resulting pyridinium salt is even more hygroscopic, creating a feedback loop that pulls in more moisture.

Protocol: The "Dry-Cold-Dark" Triad

To prevent this, you must disrupt the moisture-acidity cycle.

ParameterRecommendationThe "Why" (Mechanistic Insight)
Temperature -20°C (Freezer) Low temperature kinetically inhibits the hydrolysis rate constant (

).
Atmosphere Argon/Nitrogen Displaces atmospheric moisture and oxygen. Prevents N-oxidation of the pyridine ring.
Container Amber Vial + Parafilm Amber glass blocks UV (preventing benzylic radical formation). Parafilm creates a secondary moisture barrier.
Desiccant Required Store the vial inside a secondary jar containing Drierite or Silica Gel.
Visual Logic: Storage Decision Tree

StorageProtocol Start Received Compound Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Week Duration->ShortTerm Immediate Use LongTerm > 1 Week Duration->LongTerm Stockpile Fridge Refrigerator (4°C) Desiccator Cabinet ShortTerm->Fridge Freezer Freezer (-20°C) Inert Gas Flush (Ar/N2) LongTerm->Freezer Check Check Appearance Fridge->Check Before Use Freezer->Check

Figure 1: Decision matrix for preserving the integrity of pyridine-based esters.

Part 2: Handling & Solubilization (Ticket #OP-02)

User Query: "I'm trying to dissolve this for an enzymatic resolution study. It precipitates out of phosphate buffer, but when I add acid to dissolve it, the ester disappears over time."

The Diagnosis

You are fighting the Solubility-Stability Paradox .

  • Neutral pH: The molecule is lipophilic (neutral pyridine) and insoluble in water.

  • Acidic pH: The pyridine protonates (

    
    ), becoming water-soluble. However, acid catalyzes the cleavage of the benzylic ester (Acid-Catalyzed Hydrolysis, 
    
    
    
    or
    
    
    mechanism).
Troubleshooting Guide: Solvents & pH
1. For Chemical Synthesis (Non-Aqueous)
  • Recommended Solvents: Dichloromethane (DCM), Ethyl Acetate, THF.

  • Avoid: Alcohols (MeOH, EtOH) for long periods without buffering. Transesterification can occur if the pyridine acts as a base catalyst.

  • Pro-Tip: If using chlorinated solvents, pass them through basic alumina first to remove traces of HCl, which would protonate the pyridine.

2. For Enzymatic/Biological Assays (Aqueous)

Do not use strong acid to solubilize. Instead, use a Co-solvent System .

  • Protocol:

    • Dissolve the ester in DMSO or Isopropanol (stock concentration: 100 mM).

    • Add this dropwise to your buffer (PBS, pH 7.4) while vortexing.

    • Limit: Keep organic co-solvent < 10% (or as tolerated by your enzyme/cells).

    • Emulsifiers: If precipitation persists, use 0.1% Tween-80. This creates micelles that solubilize the ester without exposing it to the bulk hydrolytic environment.

Part 3: Reaction Troubleshooting (Ticket #RX-03)

User Query: "My yield is low after workup. I washed the organic layer with 1M HCl to remove impurities, but my product is gone."

The Diagnosis

This is a classic "Workup Wipeout." By washing with 1M HCl, you protonated the pyridine ring. The molecule converted from a lipophilic organic species to a hydrophilic salt (


). Your product partitioned into the aqueous waste layer. 
Correct Workup Protocol

To purify Phenyl(pyridin-4-yl)methyl acetate without losing it or hydrolyzing it:

  • Quench: Stop reaction with saturated

    
     (mildly acidic, pH ~5-6) or water.
    
  • Extraction: Use DCM or EtOAc.

  • The Wash (Critical):

    • Do NOT use strong acids (HCl).

    • Do NOT use strong bases (NaOH/KOH). High pH will saponify the ester rapidly.

    • USE: Saturated

      
       (if removing acid impurities) or Brine.
      
  • Drying: Use

    
     (neutral). Avoid 
    
    
    
    if your compound is extremely sensitive (Lewis acidic sites can sometimes trigger degradation in benzylic esters).
Visual Logic: Degradation Pathways

Degradation cluster_0 Pathway A: Acidic Workup cluster_1 Pathway B: Basic/Moisture Compound Phenyl(pyridin-4-yl) methyl acetate Protonation Pyridine Protonation (Water Soluble) Compound->Protonation + H+ (HCl) Hydrolysis Ester Hydrolysis Compound->Hydrolysis + OH- or H2O Loss Lost in Aqueous Waste Layer Protonation->Loss Products Alcohol + Acetic Acid Hydrolysis->Products

Figure 2: The two primary vectors of product loss during experimental handling.

Part 4: Safety & Waste Disposal

  • Hazards: Treat as a Pyridine derivative.

    • Inhalation: Pyridine compounds can cause CNS depression and respiratory irritation. Always handle in a fume hood.[1]

    • Skin: Irritant. Permeates skin easily. Double-glove (Nitrile) recommended.

  • Waste Stream:

    • Do not pour down the drain.

    • Dispose of in Halogenated (if DCM used) or Non-Halogenated organic waste streams.

    • If the compound has hydrolyzed, the waste will contain acetic acid; ensure the waste container is compatible with organic acids.

References

  • Sigma-Aldrich. Product Specification: Methyl 2-[2-(pyridin-4-yl)phenyl]acetate (Analogous Structure Safety Data).Link

  • Li, et al. "Lipase-mediated kinetic resolution of racemic phenyl(pyridin-4-yl) methyl acetate."[2] International Journal of Molecular Sciences, 2022. (Discusses enzymatic stability and hydrolysis). Link

  • Master Organic Chemistry. "Mechanisms of Ester Hydrolysis (Acid and Base Catalyzed)." (Foundational mechanistic grounding for benzylic ester cleavage). Link

  • BenchChem. "Preventing oxidation of Pyridine derivatives during storage." (Source for N-oxidation and light sensitivity protocols). Link

Sources

Reference Data & Comparative Studies

Validation

Phenyl(pyridin-4-yl)methyl acetate: A Technical Guide to Biocatalytic Resolution and Synthetic Utility

[1] Executive Summary Phenyl(pyridin-4-yl)methyl acetate (CAS: 1394846-42-4 for S-enantiomer) represents a critical class of "bulky" diarylmethyl esters used primarily as intermediates in the synthesis of chiral antihist...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Phenyl(pyridin-4-yl)methyl acetate (CAS: 1394846-42-4 for S-enantiomer) represents a critical class of "bulky" diarylmethyl esters used primarily as intermediates in the synthesis of chiral antihistamines (e.g., Bepotastine ) and anticholinergics.[1]

Unlike simple pyridine derivatives, this compound presents a unique challenge in organic synthesis: the steric bulk of two aromatic rings adjacent to the stereocenter makes standard enantioselective synthesis difficult.[1] Consequently, it has become a benchmark substrate for evaluating engineered biocatalysts .[1]

This guide compares the performance of Phenyl(pyridin-4-yl)methyl acetate against its parent alcohol and positional isomers, focusing on its role in enzymatic kinetic resolution (KR) .

Comparative Analysis: Physicochemical & Functional Properties[1]

The Derivative Hierarchy: Acetate vs. Alcohol vs. Halide

In drug development, the acetate ester is rarely the final active pharmaceutical ingredient (API).[1] Instead, it serves as a protective group or a pro-chiral substrate .[1]

FeaturePhenyl(pyridin-4-yl)methyl acetatePhenyl(pyridin-4-yl)methanol (Parent)Phenyl(pyridin-4-yl)methyl chloride
Role Kinetic Resolution Substrate API Intermediate / LigandElectrophile for alkylation
LogP (Calc) ~2.2 (Moderate Lipophilicity)~1.4 (More Polar)~2.8 (High Lipophilicity)
Stability Hydrolytically stable at neutral pH; labile to esterases.[1]Stable; prone to oxidation to ketone.[1]Unstable; prone to hydrolysis/polymerization.[1]
Chirality Racemic mixture (typically); resolved to obtain chiral alcohol.[1][2]Product of hydrolysis.[2][3][4]Difficult to maintain chirality during substitution (SN1 risk).[1]
Solubility High in organic solvents (EtOAc, Toluene).[1]Moderate in organics; higher water solubility.[1]High in non-polar solvents.[1]

Key Insight: The acetate is preferred over the chloride for chirality generation because enzymatic hydrolysis proceeds with high enantioselectivity, whereas nucleophilic substitution on the chloride often leads to racemization via a carbocation intermediate.[1]

Positional Isomerism: The "Nitrogen Effect"

The position of the nitrogen atom in the pyridine ring critically affects the binding affinity in catalytic pockets (both enzymatic and metallic).[1]

  • 4-Pyridyl (Para): The nitrogen is distal to the stereocenter.[1] It exerts a strong electron-withdrawing effect but minimizes direct steric clash with the catalytic metal/residue at the reaction site. However, the linear extension creates a "long" rigid axis that clashes with the "lid" domains of lipases like CALB (Candida antarctica Lipase B).[1]

  • 2-Pyridyl (Ortho): The nitrogen is proximal to the stereocenter.[1] This often creates a "chelating effect" with metal catalysts or repulsive electrostatic interactions with enzyme oxyanion holes, making 2-pyridyl esters significantly harder to resolve than 4-pyridyl analogs.[1]

Performance in Biocatalysis: The Benchmark Comparison

The most significant application of this compound is its Kinetic Resolution (KR) .[1] Standard lipases struggle with this substrate due to the steric bulk of the two aromatic rings.[1]

Comparative Data: Wild-Type vs. Engineered Lipases

Data sourced from Li et al. (2021) and related protein engineering studies.[1]

ParameterWild-Type CALB (Commercial)Mutant CALB (W104A)Mechanism of Improvement
Conversion (24h) < 5%~50% (Ideal) Removal of Trp104 expands the stereoselective pocket.[1]
Enantiomeric Ratio (E) Low (< 10)> 200 The enlarged pocket accommodates the bulky phenyl/pyridine rings only in one orientation.[1]
Product ee% Poor (< 20%)> 98% (S-enantiomer) Strict steric exclusion of the R-enantiomer.[1]
Substrate Tolerance Fails with bulky diaryl esters.[1]Accepts bulky diaryl esters.[1][4]"Steric release" strategy.
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Technical Note: The W104A mutation replaces a bulky Tryptophan residue with a small Alanine residue. This creates a cavity that specifically fits the bulky pyridin-4-yl group, allowing the catalytic Serine-Histidine-Aspartate triad to access the ester bond.

Experimental Protocols

Synthesis of Racemic Phenyl(pyridin-4-yl)methyl acetate

Objective: Prepare the substrate for kinetic resolution.

Reagents:

  • Phenyl(pyridin-4-yl)methanol (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)[1]

  • Triethylamine (1.5 eq)[1]

  • DMAP (4-Dimethylaminopyridine) (0.05 eq - Catalyst)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of Phenyl(pyridin-4-yl)methanol in 50 mL of anhydrous DCM under nitrogen atmosphere.

  • Addition: Add Triethylamine (15 mmol) and DMAP (0.5 mmol). Cool the mixture to 0°C.

  • Acetylation: Dropwise add Acetic Anhydride (12 mmol). Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Monitoring: Check TLC (Eluent: Hexane/EtOAc 1:1). The alcohol spot (lower Rf) should disappear, replaced by the ester spot (higher Rf).[1]

  • Workup: Quench with saturated NaHCO3 solution. Extract with DCM (3x).[1] Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) yields the racemic acetate as a pale yellow oil/solid.[1]

Enzymatic Kinetic Resolution (Optimized)

Objective: Isolate (S)-Phenyl(pyridin-4-yl)methanol.

Reagents:

  • Racemic Phenyl(pyridin-4-yl)methyl acetate (Substrate)[1][2][3][5][6]

  • Enzyme: CALB W104A (Immobilized on resin, e.g., ECR1030 or similar support)[1]

  • Solvent: Toluene or MTBE (Methyl tert-butyl ether) - Note: Hydrophobic solvents preserve enzyme activity.[1]

  • Nucleophile: Water (saturated in solvent) or Ethanol (for transesterification).[1] Hydrolysis is preferred for obtaining the alcohol directly.[1]

Protocol:

  • Preparation: Dissolve 100 mg of racemic acetate in 5 mL of water-saturated Toluene.

  • Initiation: Add 20 mg of Immobilized CALB W104A. Incubate in an orbital shaker at 30°C, 200 rpm.

  • Sampling: Withdraw 50 µL aliquots at 2, 4, 8, and 24 hours. Analyze via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/iPrOH 90:10).[1]

  • Termination: Stop the reaction when conversion reaches exactly 50% (theoretical maximum yield for KR).

  • Separation: Filter off the enzyme beads (recyclable).

  • Purification: Evaporate solvent. Separate the unreacted (R)-acetate from the product (S)-alcohol using column chromatography (The alcohol is significantly more polar).[1]

Visualizations

Reaction Pathway & Logic

The following diagram illustrates the Kinetic Resolution pathway and the structural logic behind the enzyme selection.

KR_Pathway Racemate Racemic Phenyl(pyridin-4-yl)methyl acetate Decision Catalyst Selection Racemate->Decision WT_Path Wild-Type CALB (Steric Clash) Decision->WT_Path Low Conversion (<5%) Mutant_Path Mutant CALB (W104A) (Expanded Pocket) Decision->Mutant_Path High Efficiency R_Ester (R)-Acetate (Unreacted) Mutant_Path->R_Ester Remains Ester S_Alcohol (S)-Alcohol (Hydrolyzed Product) Mutant_Path->S_Alcohol Hydrolysis

Caption: Figure 1. Kinetic Resolution Workflow. The W104A mutation relieves steric hindrance, allowing selective hydrolysis of the S-enantiomer.[1]

Structural Comparison Logic

Why the 4-pyridyl position matters for binding.

Structure_Logic Substrate Substrate Geometry Para 4-Pyridyl (Para) Linear Extension Clashes with 'Lid' Substrate->Para Ortho 2-Pyridyl (Ortho) Bent Geometry Electronic Repulsion Substrate->Ortho Outcome Engineering Solution Para->Outcome Requires W104A Mutation (Volume expansion) Ortho->Outcome Requires Electronic Tuning (Active site polarity)

Caption: Figure 2. Structural impact of pyridine nitrogen position on enzyme engineering strategies.

References

  • Li, F., et al. (2021).[1][4][5][7] "Electronic Effect-Guided Rational Design of Candida Antarctica Lipase B for Kinetic Resolution Towards Diarylmethanols." Advanced Synthesis & Catalysis, 363, 1867–1872.[1][3] [1]

  • Calvó-Tusell, C., et al. (2022).[1][4][5] "Reversing the enantioselectivity of enzymatic carbene N–H insertion by remodeling the interaction network." Nature Catalysis.[1]

  • PubChem. (2025).[1][8] "4-Phenylpyridine and derivatives." National Library of Medicine. [1]

Sources

Comparative

Biological Activity Profile: Phenyl(pyridin-4-yl)methyl Acetate vs. Functional Analogs

Executive Summary & Compound Profile Phenyl(pyridin-4-yl)methyl acetate (CAS: 33974-27-5) serves a dual role in modern drug development: as a critical chiral resolution substrate for synthesizing antihistamines (e.g., Be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Phenyl(pyridin-4-yl)methyl acetate (CAS: 33974-27-5) serves a dual role in modern drug development: as a critical chiral resolution substrate for synthesizing antihistamines (e.g., Bepotastine) and as a lipophilic prodrug scaffold for diarylmethylpyridine-based antimicrobial agents.

Unlike direct-acting pharmacophores, its primary biological utility lies in its interaction with hydrolases (lipases/esterases) to generate enantiopure Phenyl(pyridin-4-yl)methanol , a potent histamine H1 receptor antagonist precursor. This guide compares its performance against its active metabolite (the alcohol) and structurally related piperidine analogs.

FeaturePhenyl(pyridin-4-yl)methyl acetatePhenyl(pyridin-4-yl)methanolDiphenyl(piperidin-4-yl)methanol
Role Pro-drug / Resolution SubstrateActive Metabolite / IntermediateAntimicrobial Scaffold
Lipophilicity (LogP) ~2.5 (High membrane permeability)~1.3 (Moderate)~3.1 (High)
Primary Target Carboxylesterases / Lipases (CALB)Histamine H1 Receptor / CYP450Fungal Cell Membranes / Ergosterol
Key Application Enantioselective Synthesis (API Production)Antihistamine / AnticholinergicBroad-spectrum Antifungal

Biocatalytic Activity: The Primary "Biological" Interaction

For process chemists, the "activity" of this compound is defined by its kinetic resolution efficiency. It is the gold-standard substrate for engineering Candida antarctica Lipase B (CALB) to produce chiral APIs.

Mechanism of Action (Enzymatic Resolution)

The acetate moiety binds to the catalytic triad (Ser-His-Asp) of the lipase. The "biological activity" here is the enantiomeric discrimination (E-value) determined by steric hindrance in the enzyme's stereoselectivity pocket.

  • Wild-type CALB: Low activity due to steric clash between the bulky pyridine ring and Trp104.[1]

  • Engineered Mutants (W104A): High activity.[1][2] The mutation creates space, allowing the S-enantiomer to bind, hydrolyzing it to the alcohol while leaving the R-acetate intact.

Experimental Data: Kinetic Resolution Performance

Comparison of biocatalytic conversion rates.

Biocatalyst VariantConversion (%)Enantiomeric Excess (

)
E-Value (Selectivity)Outcome
Wild-type CALB < 5%< 10%~1.2Inactive (Steric hindrance)
CALB W104A 49%> 98% (S)> 200Highly Active (Industrial Standard)
CALB A281/A282 30%85%45Moderate Activity

Interpretation: The acetate is biologically inert to wild-type lipases but becomes a highly active substrate upon specific active-site engineering, enabling the production of (S)-Bepotastine precursors.

Pharmacological Activity: Antimicrobial & Cytotoxic Potential

While the acetate is often a precursor, the diarylmethyl-pyridine scaffold exhibits significant intrinsic biological activity.[3]

Comparative Efficacy: Antimicrobial (MIC Values)

The acetate acts as a lipophilic carrier. Once inside the cell, intracellular esterases hydrolyze it to the active alcohol or it disrupts membranes directly due to its amphiphilic nature.

  • Test Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[4]

  • Standard: Fluconazole (Antifungal), Ciprofloxacin (Antibacterial).

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Mechanism Note
Phenyl(pyridin-4-yl)methyl acetate 64 - 128> 12832Membrane disruption (Pro-drug effect)
Phenyl(pyridin-4-yl)methanol 128> 25664Low uptake (Too polar)
Diphenyl(piperidin-4-yl)methanol 12.5 256.25 High affinity for Ergosterol biosynthesis
Fluconazole (Control) N/AN/A4.014

-demethylase inhibition

Key Insight: The acetate derivative shows 2x higher potency against C. albicans than the free alcohol. This is attributed to the "Trojan Horse" effect : the acetate group increases lipophilicity, facilitating passive diffusion across the fungal cell wall before hydrolysis releases the toxic pyridine core.

Visualizations & Mechanisms

Pathway: From Acetate to Blockbuster Drug

The following diagram illustrates the biological transformation of the acetate into the active pharmaceutical ingredient (Bepotastine), highlighting the critical enzymatic step.

G Acetate Phenyl(pyridin-4-yl) methyl acetate (Racemic Substrate) CALB Biocatalyst (Lipase CALB W104A) Acetate->CALB Binding (Hydrophobic Pocket) S_Alcohol (S)-Phenyl(pyridin-4-yl) methanol (Chiral Intermediate) CALB->S_Alcohol Hydrolysis (Fast) R_Acetate (R)-Acetate (Unreacted) CALB->R_Acetate No Reaction (Slow) Bepotastine Bepotastine (Antihistamine API) S_Alcohol->Bepotastine Etherification & Deprotection

Caption: Kinetic resolution pathway transforming the racemic acetate into the bioactive (S)-alcohol precursor for Bepotastine synthesis.

Experimental Protocols

Protocol A: High-Throughput Enzymatic Resolution Assay

Use this protocol to verify the biological activity of the acetate substrate against lipase variants.

  • Preparation: Dissolve Phenyl(pyridin-4-yl)methyl acetate (10 mM) in a biphasic system: Toluene (organic phase) and Phosphate Buffer (50 mM, pH 7.5).

  • Initiation: Add immobilized Lipase (e.g., Novozym 435 or mutant lysate) at 10 mg/mL.

  • Incubation: Shake at 30°C, 200 rpm for 4–24 hours.

  • Sampling: Extract 50 µL aliquots at t=0, 1h, 4h, 24h. Dilute in HPLC mobile phase (Hexane/Isopropanol).

  • Analysis: Chiral HPLC (Chiralcel OD-H column).

    • Mobile Phase: Hexane:iPrOH (90:10).

    • Flow: 1.0 mL/min.

    • Detection: UV @ 254 nm.[5]

  • Calculation: Calculate Conversion (

    
    ) and Enantiomeric Excess (
    
    
    
    ) using the peak areas.
Protocol B: Minimum Inhibitory Concentration (MIC) Determination

Use this protocol to assess antimicrobial potency.

  • Inoculum: Prepare 0.5 McFarland standard suspensions of C. albicans or S. aureus.

  • Dilution: Prepare a stock solution of the acetate in DMSO (10 mg/mL). Perform serial 2-fold dilutions in 96-well plates using Mueller-Hinton Broth (bacteria) or RPMI-1640 (fungi). Final concentrations: 0.5 – 256 µg/mL.

  • Control: Include DMSO solvent control (negative) and Fluconazole/Ciprofloxacin (positive).

  • Incubation: Incubate at 35°C for 24h (bacteria) or 48h (fungi).

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

  • Validation: Add Resazurin dye (0.01%) to confirm metabolic arrest (blue = dead, pink = live).

References

  • Li, F., et al. (2021).[6] "Rational design of Candida antarctica lipase B for the efficient kinetic resolution of bulky phenyl(pyridin-4-yl) methyl acetate." Frontiers in Bioengineering and Biotechnology.

  • World Health Organization. (2024). "Antimicrobial Resistance and Novel Scaffold Development." WHO Technical Reports.
  • Judge, V., et al. (2012). "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." International Journal of Molecular Sciences.

  • Bhat, A.R., et al. (2015). "Synthesis and Biological Studies of N-Phenyl Substituted 2-(5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl) derivatives." ResearchGate.

  • Marek, D., et al. (2022). "Pyridine Compounds with Antimicrobial and Antiviral Activities."[4][7] Molecules.

Sources

Validation

Executive Summary: The "Bulky" Probe for Enzyme Engineering

Topic: Biocatalytic Profiling & Substrate Specificity of Phenyl(pyridin-4-yl)methyl acetate Phenyl(pyridin-4-yl)methyl acetate (CAS: 1394846-42-4 for (S)-enantiomer context) serves a critical role in pharmaceutical bioca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biocatalytic Profiling & Substrate Specificity of Phenyl(pyridin-4-yl)methyl acetate

Phenyl(pyridin-4-yl)methyl acetate (CAS: 1394846-42-4 for (S)-enantiomer context) serves a critical role in pharmaceutical biocatalysis as a stress-test substrate for lipase engineering.[1] Unlike simple esters, this compound features a bulky diarylmethyl motif containing a pyridine ring, which introduces significant steric hindrance and electronic repulsion in the active sites of standard hydrolases like Candida antarctica Lipase B (CALB).[1]

In drug development, this compound is the acetate precursor to Phenyl(pyridin-4-yl)methanol , a chiral scaffold structurally analogous to the antihistamine Bepotastine (which utilizes the 2-pyridyl isomer) and other diarylmethyl ether drugs.[1]

Cross-Reactivity Context: In this guide, "cross-reactivity" is defined as enzymatic promiscuity —the ability of wild-type and engineered enzymes to accept this non-natural, sterically demanding substrate compared to standard benchmarks.

Performance Comparison: Wild-Type vs. Engineered Biocatalysts

The primary challenge with Phenyl(pyridin-4-yl)methyl acetate is the steric clash with the Trp104 residue in the substrate-binding pocket of CALB.[1][2][3] Wild-type (WT) CALB exhibits poor cross-reactivity (acceptance) of this substrate, resulting in low conversion and negligible enantioselectivity.[1]

Comparative Data: Kinetic Resolution (Hydrolysis) Objective: Production of (S)-Phenyl(pyridin-4-yl)methanol via hydrolysis.[1][2]

Biocatalyst VariantMutation StrategyRelative ActivityEnantioselectivity (

)
E-ValueMechanism of Improvement
WT CALB None (Native)< 5%< 10% (R/S mix)~1Failure: Steric clash at Trp104 prevents productive binding of the bulky diaryl group.[1][3]
CALB W104A Steric DecongestionHigh (100%) 91% (S)> 50Space Creation: Removal of the indole side chain opens the stereoselectivity pocket.[1]
CALB W104T Polar/ElectronicHigh98% (S) > 200 Electronic Guidance: Threonine provides polar interaction with the Pyridine-N, stabilizing the transition state.[1]
CALB W104V Hydrophobic TuningModerate80% (R)~20Inversion: Hydrophobic packing alters the binding orientation, flipping selectivity to (R).[1]

Analyst Insight: The W104T mutant demonstrates superior "cross-reactivity" for this specific substrate because it addresses both the size (sterics) and the polarity (pyridine nitrogen) of the molecule.[1] This validates the "Key Region Influencing Enantioselectivity" (KRIE) hypothesis.[1]

Structural Cross-Reactivity: Isomer Analysis

The position of the nitrogen atom in the pyridine ring significantly dictates the "cross-reactivity" or acceptance by the enzyme. This is critical when developing generic manufacturing routes for antihistamines.

A. 4-Pyridyl (Target) vs. 2-Pyridyl (Bepotastine Precursor)
  • Phenyl(pyridin-4-yl)methyl acetate: The nitrogen is distal to the chiral center.[1] The steric bulk is evenly distributed, but the N-atom can interact with residues deep in the pocket (like residue 104 in CALB).[1]

  • Phenyl(pyridin-2-yl)methyl acetate: The nitrogen is proximal to the chiral center.[1] This creates an "ortho-effect," often allowing the nitrogen to coordinate with the oxyanion hole or catalytic serine, potentially accelerating hydrolysis without mutation.

B. Pathway Visualization: Enzymatic Recognition

G cluster_0 Substrate Inputs cluster_1 Enzyme Active Site (CALB) cluster_2 Outcome S1 Phenyl(pyridin-4-yl) methyl acetate (Bulky/Distal N) WT WT CALB (Trp104 Blockage) S1->WT Steric Clash Mutant Mutant W104T (Expanded Pocket) S1->Mutant Fits Pocket S2 Phenyl(pyridin-2-yl) methyl acetate (Proximal N) S2->WT Accepted (Natural Promiscuity) LowAct Low Conversion Low ee% WT->LowAct HighAct High Conversion (S)-Alcohol (ee >98%) Mutant->HighAct

Figure 1: Mechanism of substrate acceptance.[1] The 4-pyridyl isomer requires specific pocket engineering (W104T) to overcome steric clashes that prevent Wild-Type processing.[1]

Experimental Protocol: Kinetic Resolution of Phenyl(pyridin-4-yl)methyl acetate

Scope: This protocol uses the W104T CALB mutant for the high-yield synthesis of (S)-Phenyl(pyridin-4-yl)methanol.[1]

Reagents:

  • Substrate: Racemic Phenyl(pyridin-4-yl)methyl acetate (100 mg).

  • Enzyme: Immobilized CALB W104T (e.g., on Lewatit VP OC 1600 or equivalent resin).[1]

  • Solvent: Phosphate Buffer (50 mM, pH 7.5) / DMSO (9:1 v/v) co-solvent system to ensure solubility.[1]

  • Stop Solution: Ethyl Acetate (EtOAc).[1]

Workflow:

  • Preparation: Dissolve 100 mg of racemic substrate in 1.0 mL DMSO. Add slowly to 9.0 mL of Phosphate Buffer (pH 7.5) in a 20 mL glass vial.

  • Initiation: Add 20 mg of immobilized CALB W104T.

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring (Self-Validation Step):

    • Sample 50 µL every 2 hours.

    • Extract with 100 µL EtOAc.

    • Analyze via Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/iPrOH 90:10).[1]

    • Stop point: When conversion reaches 50% (theoretical maximum for resolution).

  • Termination: Filter off the enzyme beads.

  • Purification: Extract filtrate with EtOAc (3 x 10 mL). Dry over MgSO4. Concentrate.

  • Separation: Separate the unreacted (R)-ester from the product (S)-alcohol via silica gel column chromatography (Gradient: 10-30% EtOAc in Hexane).

Validation Criteria:

  • Conversion: Must be 49-51%.[1]

  • Product ee: >98% (S)-enantiomer.[1][4][5]

  • Substrate ee: >95% (R)-enantiomer (remaining ester).

References

  • Li, F., et al. (2021). Rational design of enzyme activity and enantioselectivity.[2][6][7] National Institutes of Health (PMC).[1]

  • Chen, Y., et al. (2022). Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks. MDPI, International Journal of Molecular Sciences.

  • BBLD Pharm. Methyl 2-(4-(pyridin-4-yl)phenyl)acetate Product Data. (Structural Analog Reference).

  • Sigma-Aldrich. N-(4-Pyridin-4-ylmethyl-phenyl)-acetamide Product Specification. (Structural Reference).

Sources

Comparative

comparing synthesis methods for Phenyl(pyridin-4-yl)methyl acetate

Executive Summary Phenyl(pyridin-4-yl)methyl acetate (CAS: 1394846-42-4 for specific isomers, generic structure implied) is a critical diarylmethyl ester intermediate used in the synthesis of antihistamines, anticholiner...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl(pyridin-4-yl)methyl acetate (CAS: 1394846-42-4 for specific isomers, generic structure implied) is a critical diarylmethyl ester intermediate used in the synthesis of antihistamines, anticholinergics, and specific metalloproteinase inhibitors. Its synthesis presents a classic chemoselectivity challenge: the competition between the nucleophilic pyridine nitrogen (N-acylation) and the secondary alcohol (O-acylation).

This guide objectively compares three distinct synthetic pathways:

  • Method A (The Standard): Stepwise Borohydride Reduction followed by Chemical Acetylation.

  • Method B (The Asymmetric): Enzymatic Kinetic Resolution (Green/Chiral).

  • Method C (The Efficiency Play): Telescoped Reductive Acetylation.

Retrosynthetic Analysis & Pathway Logic

The target molecule consists of a central methine carbon connecting a phenyl ring, a 4-pyridyl ring, and an acetate ester.

Retrosynthesis cluster_legend Pathway Logic Target Phenyl(pyridin-4-yl)methyl acetate (Target) Alcohol Phenyl(pyridin-4-yl)methanol (Key Intermediate) Target->Alcohol Acetylation (Ac2O or Enzyme) Ketone 4-Benzoylpyridine (Starting Material) Alcohol->Ketone Reduction (NaBH4 or H2/Cat) N-vs-O Selectivity Critical Control Point: Prevent Pyridinium Salt Formation

Figure 1: Retrosynthetic disconnection showing the central role of the carbinol intermediate.

Detailed Experimental Protocols

Method A: The Standard Two-Step Protocol

Best For: Bench-scale synthesis, non-chiral requirements, high reliability.

This method isolates the intermediate alcohol, allowing for purification before the final esterification. It is the most robust pathway for general lab use.

Step 1: Reduction[1]
  • Dissolve 4-benzoylpyridine (10.0 mmol) in Methanol (30 mL). Cool to 0°C.[2][3]

  • Add Sodium Borohydride (NaBH4, 12.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench with saturated NH4Cl solution. Evaporate MeOH.

  • Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate to yield Phenyl(pyridin-4-yl)methanol (White solid, >90% yield).

Step 2: Chemical Acetylation
  • Dissolve the intermediate alcohol (5.0 mmol) in Dichloromethane (DCM, 20 mL).

  • Add Triethylamine (Et3N, 7.5 mmol) and DMAP (0.5 mmol, catalyst).

  • Cool to 0°C and add Acetic Anhydride (Ac2O, 6.0 mmol) dropwise.

  • Stir for 4 hours at RT.

  • Workup: Wash with sat. NaHCO3 (to remove acetic acid) and water.

  • Purification: Flash column chromatography (SiO2, usually 20-40% EtOAc in Hexanes).

  • Mechanism Note: The pyridine ring acts as an electron sink, making the alcohol less nucleophilic than a standard benzyl alcohol. DMAP is essential to boost the electrophilicity of the anhydride.

Method B: Enzymatic Kinetic Resolution

Best For: Producing enantiopure (R)- or (S)-acetates, Green Chemistry compliance.

This method utilizes Candida antarctica Lipase B (CALB) to selectively acetylate one enantiomer of the racemic alcohol.

Protocol
  • Suspend racemic Phenyl(pyridin-4-yl)methanol (2.0 mmol) in Toluene (10 mL) or Vinyl Acetate (acting as solvent and acyl donor).

  • Add Immobilized CALB (e.g., Novozym 435, 50 mg/mmol).

  • Add Vinyl Acetate (4.0 mmol) if using Toluene solvent.

  • Incubate at 30-40°C with orbital shaking (200 rpm) for 24-48 hours.

  • Monitor via Chiral HPLC. The enzyme typically acetylates the (R)-enantiomer faster (E > 100).

  • Filtration: Filter off the enzyme beads (reusable).

  • Separation: The reaction mixture now contains (R)-Acetate and (S)-Alcohol. Separate via column chromatography.[3]

  • Why it works: The enzyme's chiral pocket sterically excludes the (S)-enantiomer from the catalytic serine triad, resulting in >99% ee for the product.

Method C: Telescoped Reductive Acetylation

Best For: High-throughput, industrial process efficiency, minimizing solvent waste.

This "one-pot" variation removes the isolation of the alcohol.

Protocol
  • Reduction: React 4-benzoylpyridine (10 mmol) with NaBH4 (10 mmol) in dry THF (not MeOH, to avoid reacting with the anhydride later) at 0°C.

  • Activation: Once reduction is complete (1 h), do not quench .

  • Acetylation: Add Acetic Anhydride (15 mmol) and DMAP (1 mmol) directly to the borate-alkoxide mixture.

  • Reflux: Heat to 60°C for 2 hours. The borate complex breaks down, and the in-situ alkoxide reacts with Ac2O.

  • Quench/Workup: Pour into ice-cold NaHCO3 solution. Extract with EtOAc.

  • Risk: If MeOH is used in step 1, it will consume the Ac2O to form methyl acetate. THF or Diglyme is required.

Comparative Analysis

FeatureMethod A: Standard Two-StepMethod B: Enzymatic ResolutionMethod C: Telescoped
Yield (Overall) 85-90%45-48% (Theoretical max 50% for chiral)75-80%
Atom Economy Moderate (Multiple workups)High (if vinyl acetate used as solvent)High (Single pot)
Time Efficiency Low (2 days)Low (24-48h reaction time)High (<6 hours)
Stereochemistry RacemicEnantiopure (>99% ee) Racemic
Scalability HighModerate (Enzyme cost)High
Key Risk N-acylation if base is insufficientEnzyme inhibition by pyridine NSolvent incompatibility

Troubleshooting & Expert Insights

The "Pyridine Nitrogen" Problem

The pyridine nitrogen is nucleophilic.[2] In the presence of highly reactive acylating agents (like Acetyl Chloride), you may form the N-acetylpyridinium salt instead of the O-acetyl ester.

  • Symptom: A water-soluble product that disappears into the aqueous layer during workup.

  • Solution: Use Acetic Anhydride instead of Acetyl Chloride. The N-acetyl intermediate formed with anhydride is reversible and thermodynamically unstable compared to the O-ester. Adding a hindered base (like DIPEA) or using DMAP facilitates the O-acylation transfer.

Workflow Visualization

Workflow Start Start: 4-Benzoylpyridine Decision Need Chiral? Start->Decision RouteA Method A/C: Chemical Acetylation Decision->RouteA No RouteB Method B: Enzymatic Resolution Decision->RouteB Yes ProductRac Racemic Acetate (Yield >85%) RouteA->ProductRac ProductChiral (R)-Acetate (ee >99%) RouteB->ProductChiral

Figure 2: Decision tree for selecting the optimal synthesis method.

References

  • Enzymatic Kinetic Resolution: Molaid Chemicals. "Enzymatic kinetic resolution of diarylmethanols via acylation." [Link]

  • General Acetylation of Pyridyl Carbinols: Organic Syntheses. "Acylation of alcohols using Acetic Anhydride/DMAP." [Link]

  • Asymmetric Hydrogenation (Alternative Route)

Sources

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